EN106
Description
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Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-13(17)16(5-1-4-15)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDJSVHDOXCYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CCC#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152090 | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757192-67-9 | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757192-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EN106
Introduction
EN106 is a novel, cysteine-reactive covalent ligand that functions as a potent inhibitor of the E3 ubiquitin ligase FEM1B.[1][2][3][4][5] Discovered through a screen of a covalent ligand library, this compound has emerged as a valuable chemical tool for probing the cellular stress response pathways and as a recruiter for targeted protein degradation (TPD) applications, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway interactions, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
The primary mechanism of action of this compound is the covalent modification of a specific cysteine residue within the FEM1B protein, which is a substrate receptor for the CUL2-RING E3 ubiquitin ligase complex. This targeted covalent binding disrupts the natural function of FEM1B, leading to downstream cellular effects.
Molecular Target: FEM1B E3 Ubiquitin Ligase
FEM1B is a key component of the cellular response to reductive stress. Under normal conditions, FEM1B recognizes and binds to its substrate, FNIP1 (Folliculin Interacting Protein 1), leading to its ubiquitination and subsequent degradation by the proteasome. This process is crucial for maintaining mitochondrial activity and redox homeostasis.
Covalent Inhibition and Disruption of Substrate Recognition
This compound possesses a chloroacetamide "warhead" that specifically and covalently attaches to the cysteine residue at position 186 (Cys186) of FEM1B. This cysteine is located in the substrate-binding pocket of FEM1B and is critical for the recognition of FNIP1. By covalently modifying Cys186, this compound physically blocks the interaction between FEM1B and FNIP1, thereby inhibiting the ubiquitination and degradation of FNIP1. This leads to the stabilization and accumulation of FNIP1 in the cell.
Signaling Pathway Interactions
The inhibitory action of this compound on the FEM1B-FNIP1 interaction has significant downstream consequences on cellular signaling pathways, particularly those related to oxidative stress and angiogenesis.
Oxidative Stress Reduction
By preventing the degradation of FNIP1, this compound treatment leads to a reduction in oxidative stress. Experimental evidence in Human Umbilical Vein Endothelial Cells (HUVECs) has shown that this compound can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibit the generation of reactive oxygen species (ROS). Furthermore, this compound has been observed to increase the activity of superoxide dismutase (SOD), a key antioxidant enzyme, and inhibit the activation of the NF-κB signaling pathway, which is often associated with inflammatory and stress responses.
Promotion of Angiogenesis
In HUVECs cultured under high-glucose conditions, which typically impairs blood vessel formation, this compound has been shown to rescue angiogenesis. This pro-angiogenic effect is mediated by the upregulation of key proteins involved in cell cycle progression and vascular growth, such as Cyclin D1, Cyclin D3, and Vascular Endothelial Growth Factor A (VEGFA). This suggests that by modulating the FEM1B/FNIP1 axis, this compound can promote cell proliferation and migration, essential processes in angiogenesis.
Application in Targeted Protein Degradation (PROTACs)
The ability of this compound to covalently bind to and recruit FEM1B has been leveraged in the development of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for an E3 ligase and a ligand for a target protein of interest, linked together. By incorporating this compound as the FEM1B recruiter, novel PROTACs have been designed to induce the degradation of specific cellular proteins. For example, a PROTAC linking this compound to a BET bromodomain inhibitor has been shown to successfully degrade BRD4, a protein implicated in cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (FEM1B-FNIP1 Interaction) | 2.2 µM | Recombinant mouse FEM1B | |
| DC50 (BRD4 Degradation) | 250 nM | HEK293T cells | |
| Maximal BRD4 Degradation | 94% | HEK293T cells |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Competitive Fluorescence Polarization Assay
This assay is used to determine the ability of this compound to inhibit the interaction between FEM1B and its substrate FNIP1.
Materials:
-
Recombinant Maltose-Binding Protein (MBP)-tagged FEM1B
-
TAMRA-conjugated FNIP1562-591 degron peptide (fluorescent probe)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a solution of recombinant MBP-FEM1B in assay buffer to a final concentration of 50 nM.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 10 µL of the FEM1B solution to each well.
-
Add 5 µL of the this compound dilutions or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 1 hour to allow for the covalent reaction between this compound and FEM1B.
-
Prepare a solution of the TAMRA-conjugated FNIP1 degron peptide in assay buffer to a final concentration of 20 nM.
-
Add 5 µL of the fluorescent probe solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for TAMRA.
-
Calculate the percent inhibition of the FEM1B-FNIP1 interaction for each this compound concentration relative to the DMSO control and determine the IC50 value.
Gel-Based Activity-Based Protein Profiling (ABPP)
This technique is used to confirm the direct covalent engagement of this compound with FEM1B.
Materials:
-
Recombinant FEM1B protein
-
This compound stock solution (in DMSO)
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Prepare a solution of recombinant FEM1B (50 nM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Pre-treat the FEM1B solution with either DMSO (vehicle control) or varying concentrations of this compound for 30 minutes at room temperature.
-
Add the IA-rhodamine probe to a final concentration of 500 nM to each reaction.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
Quench the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Resolve the protein samples by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning using appropriate excitation and emission wavelengths for rhodamine. A decrease in the fluorescent signal in the this compound-treated lanes compared to the DMSO control indicates direct target engagement.
LC-MS/MS Analysis of Covalent Adducts
This method is employed to identify the specific amino acid residue on FEM1B that is covalently modified by this compound.
Materials:
-
Recombinant FEM1B protein
-
This compound
-
Denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
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Alkylation agent (e.g., iodoacetamide)
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Trypsin (proteomics grade)
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LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled with a nano-LC system)
Protocol:
-
Incubate recombinant FEM1B (e.g., 50 µM) with a molar excess of this compound for 30 minutes at room temperature.
-
Denature the protein by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
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Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
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Digest the protein with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the digest with formic acid to stop the reaction and desalt the peptides using a C18 solid-phase extraction column.
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Analyze the resulting peptides by LC-MS/MS.
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Search the MS/MS data against the FEM1B protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of this compound to identify the modified peptide and the specific site of adduction.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, illustrating its covalent inhibition of FEM1B and downstream effects.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the discovery, characterization, and application of this compound.
References
An In-depth Technical Guide to the Covalent Interaction of EN106 with Cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent ligand EN106 and its specific interaction with cysteine residues, focusing on its role as a recruiter of the E3 ligase FEM1B for targeted protein degradation (TPD). This document details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on cellular signaling pathways.
Introduction to this compound: A Covalent Ligand Targeting FEM1B
This compound is a cysteine-reactive small molecule characterized by a chloroacetamide "warhead" that enables it to form a covalent bond with the thiol group of cysteine residues on proteins.[1][2] It was identified as a potent inhibitor of the interaction between the E3 ubiquitin ligase FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1).[1][3] By covalently binding to a critical cysteine residue in FEM1B, this compound disrupts the natural substrate recognition process, making it a valuable tool for applications in targeted protein degradation (TPD), such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Mechanism of Covalent Interaction
This compound functions as a covalent inhibitor by specifically targeting the cysteine residue at position 186 (C186) within the substrate-binding pocket of FEM1B. The chloroacetamide moiety of this compound acts as an electrophile, which is susceptible to nucleophilic attack by the deprotonated thiol group of C186. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the FEM1B protein. This covalent modification sterically hinders the binding of FNIP1, thereby inhibiting its subsequent ubiquitination and degradation. The specificity of this compound for C186 is crucial for its function as a FEM1B-specific ligand.
Quantitative Data on this compound Interaction
The interaction of this compound with FEM1B and its downstream effects have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| This compound IC50 | ~5.1 µM | Fluorescence Polarization | |
| NJH-01-106 IC50 | ~10 µM | Fluorescence Polarization | |
| NJH-01-106 DC50 (BRD4) | ~1 µM | Western Blot | |
| This compound Concentration for FNIP1 Stabilization | 10 µM | Flow Cytometry |
Table 1: Quantitative analysis of this compound and its PROTAC derivative activity.
| Parameter | This compound Treatment (1 µM, 24h) | Assay |
| MDA Content | Reduced | MDA Assay |
| ROS Generation | Inhibited | ROS Assay |
| SOD Activity | Increased | SOD Activity Assay |
| Cyclin D1 Expression | Increased | Western Blot |
| Cyclin D3 Expression | Increased | Western Blot |
| VEGFA Expression | Increased | Western Blot |
Table 2: Effects of this compound on markers of oxidative stress and cell cycle-related proteins in HUVECs.
Signaling Pathway Modulation
The covalent modification of FEM1B by this compound has been shown to impact cellular signaling pathways, notably the NF-κB pathway and pathways related to oxidative stress. By stabilizing FNIP1, this compound can influence mitochondrial activity and redox homeostasis. Furthermore, studies have indicated that this compound can reduce the generation of reactive oxygen species (ROS) and inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with FEM1B and its cellular effects.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the inhibitory concentration (IC50) of this compound on the FEM1B-FNIP1 interaction.
Materials:
-
Purified recombinant MBP-tagged FEM1B protein
-
TAMRA-labeled FNIP1 degron peptide (e.g., 5,6-TAMRA-RNKSSLLFKESEETRTPNCNCKYCSHPVLG)
-
This compound
-
Assay Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP-40 substitute, 100 µM TCEP
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384-well non-binding black microplates
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Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.
-
Add 12.5 µL of 250 nM MBP-FEM1B in assay buffer to each well.
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Incubate the plate at room temperature for 1 hour with gentle shaking to allow for covalent modification.
-
Add 12.5 µL of 50 nM TAMRA-FNIP1 degron peptide in assay buffer to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with excitation at 540 nm and emission at 590 nm.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Fluorescence Polarization Assay Workflow.
Gel-Based Activity-Based Protein Profiling (ABPP)
This method confirms the direct covalent binding of this compound to a cysteine residue on FEM1B.
Materials:
-
Purified recombinant FEM1B protein
-
This compound
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
Pre-treat 50 nM of pure FEM1B protein with varying concentrations of this compound or DMSO (vehicle) for 30 minutes at room temperature.
-
Add 500 nM of IA-rhodamine probe to each reaction and incubate for another 30 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the gel using an in-gel fluorescence scanner. A decrease in the rhodamine signal in the this compound-treated lanes compared to the control indicates competition for the same cysteine residue.
LC-MS/MS Analysis of this compound-Cysteine Adduct
This technique identifies the specific cysteine residue on FEM1B that is modified by this compound.
Materials:
-
This compound-treated FEM1B protein
-
DTT and Iodoacetamide (for reduction and alkylation of non-modified cysteines)
-
Trypsin
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
Treat recombinant FEM1B with this compound.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the remaining free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the FEM1B protein sequence, specifying a variable modification on cysteine corresponding to the mass of this compound minus the chlorine atom.
-
Identify the peptide containing the this compound adduct to pinpoint the site of modification.
Caption: LC-MS/MS Workflow for Adduct Identification.
PROTAC-Mediated BRD4 Degradation Assay (Western Blot)
This assay evaluates the efficacy of an this compound-based PROTAC in degrading a target protein, such as BRD4.
Materials:
-
HEK293T cells
-
This compound-based PROTAC (e.g., NJH-01-106 targeting BRD4)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound-based PROTAC or DMSO for a specified time (e.g., 8 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and the loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the DMSO-treated control to determine the DC50.
Synthesis of this compound
This compound is a chloroacetamide-containing compound. While the exact proprietary synthesis method may not be publicly available, compounds of this class are generally synthesized through the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated chloroacetic acid derivative. The synthesis typically involves the reaction of a suitable amine precursor with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Conclusion
This compound is a valuable chemical probe for studying the biology of the E3 ligase FEM1B and a promising starting point for the development of novel therapeutics based on targeted protein degradation. Its specific covalent interaction with C186 of FEM1B provides a powerful handle for the recruitment of this E3 ligase to degrade proteins of interest. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related covalent ligands. The continued exploration of this compound and its derivatives holds significant potential for expanding the arsenal of tools available for modulating protein function and treating diseases.
References
Discovery and Initial Characterization of EN106: A Novel MEK1/2 Inhibitor
An in-depth technical guide on the discovery and initial characterization of EN106, a novel MEK1/2 inhibitor, designed for researchers, scientists, and drug development professionals.
Abstract
This compound is a novel, potent, and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. This document outlines the discovery, initial characterization, and mechanism of action of this compound. The data presented herein demonstrates this compound's potential as a therapeutic candidate for cancers characterized by aberrant MAPK/ERK signaling.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a proprietary library of 500,000 small molecules. The primary screen was a biochemical assay designed to identify inhibitors of recombinant human MEK1 kinase activity.
High-Throughput Screening Workflow
The HTS workflow involved a multi-step process to identify and confirm potential lead compounds.
Caption: High-throughput screening cascade for the discovery of this compound.
Experimental Protocol: Primary HTS Assay
The primary screen was a 384-well plate-based biochemical assay measuring the phosphorylation of a kinase-dead mutant of ERK2 (K52R) by recombinant human MEK1.
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Enzyme: Recombinant human MEK1 (0.5 nM).
-
Substrate: Kinase-dead ERK2 (K52R) (200 nM).
-
ATP Concentration: 10 µM.
-
Compound Concentration: 10 µM.
-
Detection: Homogeneous Time-Resolved Fluorescence (HTRF) using a europium-labeled anti-phospho-ERK1/2 antibody and a d2-labeled anti-GST antibody (assuming GST-tagged ERK2).
-
Incubation: 60 minutes at room temperature.
-
Data Analysis: Percent inhibition was calculated relative to DMSO (0% inhibition) and a known MEK inhibitor (100% inhibition) controls.
Biochemical Characterization
This compound was characterized for its potency against MEK1 and MEK2, its mechanism of inhibition, and its selectivity against a panel of other kinases.
Potency and Selectivity
The inhibitory activity of this compound was determined using biochemical assays.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| MEK1 | 5.2 ± 0.8 | 2.1 ± 0.3 | HTRF Kinase Assay |
| MEK2 | 6.8 ± 1.1 | 2.9 ± 0.4 | HTRF Kinase Assay |
| EGFR | >10,000 | N/A | Kinase Glo |
| VEGFR2 | >10,000 | N/A | Kinase Glo |
| PI3Kα | >10,000 | N/A | Kinase Glo |
Table 1: Biochemical potency and selectivity of this compound. Data are presented as mean ± standard deviation.
Mechanism of Inhibition
Enzyme kinetics studies were performed to determine the mechanism of action of this compound. Lineweaver-Burk plot analysis revealed that this compound is a non-competitive inhibitor with respect to ATP, indicating it does not bind to the ATP-binding pocket of MEK1/2.
Caption: Logical workflow for determining the mechanism of inhibition of this compound.
Experimental Protocol: IC50 Determination
-
Assay: HTRF kinase assay as described in section 1.2.
-
Compound Preparation: this compound was serially diluted in DMSO to create a 10-point concentration gradient.
-
Data Analysis: The dose-response data were fitted to a four-parameter logistic equation using GraphPad Prism to determine the IC50 value.
Cellular Characterization
The in-cell activity of this compound was assessed by measuring its ability to inhibit the phosphorylation of ERK1/2 and its effect on the proliferation of cancer cell lines with known RAS/RAF mutations.
Inhibition of ERK Phosphorylation
This compound demonstrated potent inhibition of ERK1/2 phosphorylation in A375 human melanoma cells, which harbor the activating BRAF V600E mutation.
| Cell Line | Genotype | p-ERK1/2 IC50 (nM) | Assay Type |
| A375 | BRAF V600E | 25.6 ± 4.2 | Western Blot |
| HCT116 | KRAS G13D | 31.4 ± 5.1 | In-Cell ELISA |
Table 2: Cellular potency of this compound in inhibiting ERK1/2 phosphorylation.
Anti-proliferative Activity
This compound inhibited the growth of multiple cancer cell lines with mutations that lead to the activation of the MAPK pathway.
| Cell Line | Cancer Type | Genotype | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 45.8 ± 7.3 |
| HCT116 | Colon Cancer | KRAS G13D | 58.2 ± 9.1 |
| HT-29 | Colon Cancer | BRAF V600E | 51.5 ± 8.5 |
Table 3: Anti-proliferative activity of this compound in various cancer cell lines.
MAPK Signaling Pathway
This compound targets MEK1/2, a central node in the MAPK/ERK signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocol: Western Blot for p-ERK
-
Cell Culture: A375 cells were seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound or DMSO for 2 hours.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and signals were detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Band intensities were quantified using ImageJ software.
Conclusion
This compound is a potent and selective, non-ATP competitive inhibitor of MEK1/2. It effectively suppresses ERK1/2 phosphorylation in cancer cells with activated MAPK pathways, leading to significant anti-proliferative effects. These initial findings strongly support the continued preclinical development of this compound as a potential targeted therapy for cancer.
Foundational Research on EN106 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN106 is a cysteine-reactive covalent ligand identified as a potent inhibitor of FEM1B, a substrate recognition component of the CUL2-RBX1 E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its mechanism of action and its application in the context of cancer cell lines. The information presented herein is intended to support further research and drug development efforts targeting the FEM1B signaling axis.
Core Concepts: this compound and its Target, FEM1B
This compound functions by covalently binding to a key cysteine residue (C186) within the substrate-binding domain of FEM1B. This action disrupts the natural interaction between FEM1B and its substrates, most notably Folliculin Interacting Protein 1 (FNIP1). The inhibition of this protein-protein interaction forms the basis of this compound's utility as a research tool and a potential therapeutic agent.
FEM1B itself is implicated in several cancer-relevant pathways. It is known to be a pro-apoptotic protein, and its expression can be downregulated in some cancer cells, contributing to apoptosis resistance.[1] Furthermore, FEM1B plays a role in suppressing the activity of the oncoprotein Gli1, a key transcription factor in the Hedgehog signaling pathway, by promoting its ubiquitylation and subsequent degradation.[2][3]
Quantitative Data Summary
The publicly available research on this compound has primarily focused on its biochemical activity and its use as a component of Proteolysis Targeting Chimeras (PROTACs). Direct quantitative data on the anti-proliferative or cytotoxic effects of this compound as a standalone agent in cancer cell lines is limited in the reviewed literature. The following tables summarize the available quantitative metrics for this compound and its derivatives.
| Compound | Assay Type | Target Interaction | Cell Line / System | IC50 / DC50 | Reference |
| This compound | Fluorescence Polarization | FEM1B-FNIP1 Inhibition | Recombinant Protein | 2.2 µM | [4][5] |
| NJH-1-106 (this compound-based PROTAC) | Western Blot | BRD4 Degradation | HEK293T | 250 nM |
Table 1: Summary of in vitro and cellular activity of this compound and its derivatives.
Signaling Pathways Modulated by this compound
The primary signaling pathway directly impacted by this compound is the FEM1B-mediated ubiquitination pathway. By inhibiting FEM1B, this compound can lead to the stabilization of its substrates. This has direct implications for downstream signaling.
The FEM1B-Gli1 Axis in Cancer
FEM1B is a negative regulator of the Gli1 oncoprotein. In cancer cells with an active Hedgehog signaling pathway, inhibition of FEM1B by this compound could potentially lead to the stabilization of Gli1, thereby promoting cancer cell survival and proliferation. This underscores the importance of understanding the genetic context of the cancer cells when studying the effects of this compound.
This compound in Targeted Protein Degradation (PROTACs)
A significant application of this compound is its use as a recruiter of FEM1B in PROTACs. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. This compound-based PROTACs have been successfully developed to degrade cancer-relevant proteins like BRD4 and BCR-ABL.
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using this compound are not extensively published. However, based on the nature of the research, the following are generalized methodologies for key experiments.
Cell Viability Assay (General Protocol)
This protocol can be used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of a target protein by an this compound-based PROTAC.
-
Cell Treatment: Plate cells in 6-well plates and treat with the this compound-based PROTAC at various concentrations and for different time points.
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biology of the FEM1B E3 ubiquitin ligase. Its primary application in cancer research to date has been in the development of PROTACs for targeted protein degradation. While the direct anti-cancer effects of this compound as a standalone agent are not yet well-characterized, its ability to modulate the levels of key cancer-related proteins through FEM1B inhibition warrants further investigation. Future research should focus on:
-
Screening a diverse panel of cancer cell lines to identify those sensitive to this compound monotherapy.
-
Investigating the broader impact of FEM1B inhibition on the cancer proteome.
-
Optimizing the chemical structure of this compound to improve its potency and selectivity.
The foundational research on this compound has laid the groundwork for a deeper understanding of the role of FEM1B in cancer and has provided a novel tool for the development of new therapeutic strategies.
References
- 1. Fem1b, a proapoptotic protein, mediates proteasome inhibitor-induced apoptosis of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
EN106: A Covalent Ligand with Dual Therapeutic Potential in Targeted Protein Degradation and Regenerative Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EN106 is a novel, cysteine-reactive covalent ligand that has emerged as a versatile chemical tool with significant therapeutic potential across distinct pharmacological modalities. Initially identified as a potent inhibitor of the FEM1B E3 ubiquitin ligase, this compound has been pivotal in the development of new strategies for targeted protein degradation (TPD). By covalently binding to a critical cysteine residue (C186) in FEM1B, this compound disrupts the recognition of its natural substrate, FNIP1, a key regulator of the cellular response to reductive stress.[1][2] This mechanism not only allows for the stabilization of FNIP1 but also enables the recruitment of FEM1B to new protein targets for degradation through the design of Proteolysis Targeting Chimeras (PROTACs). Furthermore, the inhibitory effect of this compound on the FEM1B-FNIP1 axis has been harnessed in a sophisticated hydrogel delivery system to promote healing in diabetic wounds by mitigating oxidative stress and enhancing angiogenesis. This whitepaper provides a comprehensive technical overview of the core biology, experimental validation, and therapeutic applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the FEM1B-FNIP1 Axis
The primary molecular target of this compound is FEM1B, a substrate-recognition component of the CUL2 E3 ubiquitin protein ligase complex.[1] Under conditions of reductive stress, FEM1B recognizes a reduced cysteine residue on its substrate, Folliculin Interacting Protein 1 (FNIP1), leading to FNIP1's ubiquitination and subsequent degradation by the proteasome.[2] This process is crucial for maintaining mitochondrial activity and redox homeostasis.
This compound is a chloroacetamide-containing compound that acts as a covalent ligand, specifically targeting the cysteine residue C186 within the substrate-binding domain of FEM1B.[1] The formation of this covalent bond sterically hinders the interaction between FEM1B and FNIP1, thereby inhibiting the ubiquitination and degradation of FNIP1 and leading to its stabilization.
Therapeutic Application I: Targeted Protein Degradation (TPD)
The ability of this compound to covalently engage the E3 ligase FEM1B makes it an invaluable tool for the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ligase. By conjugating this compound to a ligand that binds to a specific POI, a ternary complex (E3 ligase-PROTAC-POI) is formed, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Development of FEM1B-based PROTACs
Researchers have successfully synthesized PROTACs by linking this compound to inhibitors of well-known cancer targets.
-
NJH-1-106: This PROTAC links this compound to JQ1, an inhibitor of the BET bromodomain protein BRD4. NJH-1-106 has been shown to induce the potent and specific degradation of BRD4 in cells.
-
NJH-2-142: This PROTAC connects this compound to the kinase inhibitor dasatinib, targeting the oncogenic fusion protein BCR-ABL. This demonstrates the versatility of this compound in directing the degradation of different classes of proteins.
References
The Role of EN106 in Reversing High Glucose-Induced Impairment of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus is characterized by chronic hyperglycemia, a state that significantly impairs angiogenesis, the formation of new blood vessels. This impairment is a critical factor in the pathophysiology of diabetic complications, particularly delayed wound healing. This technical guide provides an in-depth analysis of EN106, a novel small molecule inhibitor of the FEM1b-FNIP1 axis, and its role in mitigating the detrimental effects of high glucose on angiogenesis. We will explore the molecular mechanisms of this compound, its impact on endothelial cell function under hyperglycemic conditions, and its therapeutic potential as demonstrated in preclinical models. This document synthesizes key quantitative data, detailed experimental protocols, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in the field of diabetes and vascular biology.
Introduction: The Challenge of Impaired Angiogenesis in Diabetes
Chronic hyperglycemia creates a hostile microenvironment for vascular health, leading to endothelial dysfunction and a diminished capacity for angiogenesis.[1][2] This is a major contributor to the morbidity of diabetes, manifesting as poor wound healing, diabetic foot ulcers, and other vascular complications.[2] The complex pathophysiology involves increased oxidative stress, chronic inflammation, and altered cellular signaling, which collectively suppress the normal angiogenic response.[3]
One of the key cellular players in angiogenesis is the endothelial cell. In a high-glucose environment, endothelial cells exhibit reduced proliferation, migration, and tube formation capabilities, all of which are essential for the creation of new blood vessels.[4] Understanding the molecular drivers of this dysfunction is paramount for the development of effective therapeutic interventions.
Recent research has identified the FEM1b-FNIP1 axis as a crucial regulator of cellular stress and metabolism. FEM1b is an E3 ubiquitin ligase that targets folliculin-interacting protein 1 (FNIP1) for degradation. Under conditions of reductive stress, this degradation is inhibited. The small molecule this compound has been identified as a potent and covalent inhibitor of FEM1B, specifically targeting the Cys186 residue to disrupt the FEM1B-FNIP1 interaction. This guide will focus on the emerging role of this compound in rescuing high glucose-induced impaired angiogenesis.
This compound: Mechanism of Action and Effects on Endothelial Cells
This compound is a cysteine-reactive covalent ligand that acts as a potent inhibitor of FEM1B. By targeting C186 in FEM1B, this compound disrupts the recognition of FNIP1, a key substrate in the cellular response to reductive stress. This inhibition of the FEM1b-FNIP1 axis has been shown to have profound effects on endothelial cells cultured in high-glucose conditions, effectively reversing the hallmarks of diabetic-impaired angiogenesis.
Restoration of Endothelial Cell Function
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound can rescue the functional deficits induced by high glucose. Specifically, treatment with this compound has been shown to:
-
Promote Proliferation: High glucose typically suppresses the proliferation of HUVECs. This compound treatment reverses this effect, leading to a significant increase in cell viability and proliferation. This is associated with the upregulation of cell cycle-related proteins such as Cyclin D1 and Cyclin D3.
-
Enhance Migration: Endothelial cell migration is a critical step in the formation of new blood vessels. High glucose impairs this process, and this compound has been shown to accelerate HUVEC migration in scratch-wound healing and transwell assays.
-
Restore Tube Formation: The ability of endothelial cells to form capillary-like structures, or tubes, is a key indicator of their angiogenic potential. High glucose severely inhibits tube formation, and this compound treatment has been demonstrated to rescue this impaired function.
Reduction of Oxidative Stress
A primary mechanism through which high glucose damages endothelial cells is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). This compound has been shown to mitigate this by:
-
Decreasing ROS Production: Treatment with this compound reduces the generation of ROS in HUVECs exposed to high glucose.
-
Increasing Antioxidant Activity: this compound increases the activity of superoxide dismutase (SOD), a key antioxidant enzyme.
-
Reducing Oxidative Damage: The levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, are decreased in HUVECs treated with this compound.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in high glucose-induced impaired angiogenesis are mediated through the modulation of key signaling pathways.
The FEM1b-FNIP1-VEGFA Axis
The primary target of this compound is the FEM1b-FNIP1 axis. By inhibiting FEM1b, this compound prevents the degradation of FNIP1. This stabilization of FNIP1 appears to be a critical event that leads to the upregulation of Vascular Endothelial Growth Factor A (VEGFA), a potent pro-angiogenic factor.
The NF-κB Signaling Pathway
High glucose-induced oxidative stress is a known activator of the NF-κB signaling pathway, a key regulator of inflammation. The activation of NF-κB contributes to the anti-angiogenic environment seen in diabetes. This compound treatment has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing inflammation and creating a more permissive environment for angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on HUVECs in high-glucose conditions.
Table 1: Effect of this compound on HUVEC Proliferation (CCK-8 Assay)
| Treatment Group | Optical Density (OD) at 450 nm (Arbitrary Units) |
| Control (Normal Glucose) | ~1.25 |
| High Glucose | ~0.80 |
| High Glucose + this compound | ~1.40 |
Data are approximated from graphical representations in cited literature and presented for comparative purposes.
Table 2: Effect of this compound on HUVEC Migration (Transwell Assay)
| Treatment Group | Number of Migrated Cells (per field) |
| Control (Normal Glucose) | ~150 |
| High Glucose | ~75 |
| High Glucose + this compound | ~175 |
Data are approximated from graphical representations in cited literature and presented for comparative purposes.
Table 3: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (Arbitrary Units) |
| Control (Normal Glucose) | ~6000 |
| High Glucose | ~2000 |
| High Glucose + this compound | ~7000 |
Data are approximated from graphical representations in cited literature and presented for comparative purposes.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the effects of this compound on HUVECs.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Groups:
-
Normal Glucose (Control): DMEM with 5.5 mM D-glucose.
-
High Glucose: DMEM with 33 mM D-glucose.
-
This compound Treatment: DMEM with 33 mM D-glucose supplemented with 1 µM this compound.
-
-
Incubation Time: Cells are typically treated for 24 to 72 hours depending on the specific assay.
Cell Proliferation (CCK-8) Assay
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, replace the medium with the respective treatment media.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Transwell Migration Assay
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed HUVECs (5 x 10⁴ cells) in serum-free DMEM into the upper chamber.
-
Add DMEM with the respective treatments (and chemoattractant, e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of migrated cells in multiple fields under a microscope.
Tube Formation Assay
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (2 x 10⁴ cells) onto the Matrigel in the respective treatment media.
-
Incubate for 6-12 hours at 37°C.
-
Observe the formation of capillary-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
In Vivo Model: Diabetic Wound Healing
The therapeutic potential of this compound has been investigated in a diabetic mouse model of wound healing, utilizing a glucose-responsive hydrogel for localized delivery.
Hydrogel Formulation: HA-PBA-FA/EN106
A glucose-responsive hydrogel composed of hyaluronic acid (HA), phenylboronic acid (PBA), and fulvic acid (FA) was developed to encapsulate and deliver this compound. The PBA component allows for glucose-responsive release of the encapsulated drug. FA serves as a crosslinking agent and provides anti-inflammatory and antibacterial properties.
Diabetic Wound Healing Model
-
Induction of Diabetes: Type 1 diabetes is induced in mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (STZ).
-
Wound Creation: Full-thickness excisional wounds are created on the dorsal side of the diabetic mice.
-
Treatment: The HA-PBA-FA/EN106 hydrogel is topically applied to the wound.
-
Analysis: Wound closure is monitored and photographed at regular intervals. Histological analysis of the wound tissue is performed to assess re-epithelialization, collagen deposition, and angiogenesis (e.g., by staining for CD31).
In these models, the HA-PBA-FA/EN106 hydrogel has been shown to significantly accelerate wound closure, enhance collagen deposition, and promote angiogenesis compared to control groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for addressing the challenge of impaired angiogenesis in diabetes. By targeting the FEM1b-FNIP1 axis, this compound effectively reverses the detrimental effects of high glucose on endothelial cells, restoring their proliferative, migratory, and tube-forming capabilities. The underlying mechanisms involve the reduction of oxidative stress, modulation of the NF-κB pathway, and upregulation of VEGFA.
The successful application of an this compound-releasing hydrogel in a diabetic wound healing model highlights the translational potential of this approach. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Safety and Toxicology: Comprehensive evaluation of the safety profile of this compound in preclinical models.
-
Optimization of Delivery Systems: Further development of advanced drug delivery systems to ensure targeted and sustained release of this compound.
-
Clinical Trials: Progression towards clinical trials to evaluate the efficacy of this compound in treating diabetic complications in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of diabetic vascular disease. The continued investigation of this novel compound and its mechanism of action holds significant promise for improving the lives of individuals with diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Progress of Hyaluronic Acid Hydrogels: Synthesis, Characteristics, and Wide-Ranging Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EN106 in Murine Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of EN106 in various mouse models of diabetes. The following sections detail the presumed mechanism of action of this compound, recommended experimental designs, and step-by-step procedures for administration and subsequent analysis. The information is intended to guide researchers in evaluating the therapeutic potential of this compound for the treatment of diabetes.
It is important to note that "this compound" does not correspond to a known therapeutic agent in the publicly available scientific literature for diabetes research. The following protocols are based on established methodologies for evaluating novel anti-diabetic compounds in preclinical mouse models. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of their proprietary compound, herein referred to as this compound.
Presumed Mechanism of Action of this compound
Based on common therapeutic targets in diabetes research, this compound is hypothesized to function as a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis.[1][2] The presumed signaling pathway is as follows:
Caption: Presumed signaling pathway of this compound as a GLP-1 receptor agonist.
Experimental Protocols
I. Mouse Models of Diabetes
The selection of an appropriate mouse model is critical for evaluating the efficacy of this compound. The choice depends on the specific type of diabetes being studied.
-
Type 1 Diabetes (T1D):
-
Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop autoimmune diabetes, mimicking human T1D.[3][4] They are useful for studying immune-modulatory effects of this compound.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia.[5] This model is useful for studying the direct effects of this compound on glucose metabolism in the absence of a complex autoimmune response.
-
-
Type 2 Diabetes (T2D):
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a standard model for studying T2D.
-
High-Fat Diet (HFD)-Induced Diabetes: Feeding C57BL/6J mice a high-fat diet induces obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human T2D.
-
II. This compound Administration
The route and frequency of administration should be determined based on the pharmacokinetic and pharmacodynamic properties of this compound.
A. Preparation of this compound Formulation:
-
Determine the appropriate vehicle for this compound based on its solubility (e.g., sterile saline, PBS, or a specific formulation buffer).
-
Prepare a stock solution of this compound at a concentration suitable for dosing.
-
Ensure the final formulation is sterile and at a physiological pH.
B. Administration Routes:
-
Subcutaneous (SC) Injection: A common and minimally stressful route for repeated dosing.
-
Intraperitoneal (IP) Injection: Another common route for systemic administration.
-
Oral Gavage (PO): To be used if evaluating oral bioavailability. This method requires proper training to avoid injury to the animal.
Table 1: Recommended Dosing Parameters for this compound in Mice
| Parameter | Recommendation | Reference |
| Route of Administration | Subcutaneous (SC) | |
| Dosage | To be determined by dose-ranging studies (e.g., 0.1, 1, 10 mg/kg) | |
| Frequency | Once daily or as determined by PK studies | |
| Volume | 5-10 µL/g body weight | |
| Needle Gauge | 27-30 G |
III. Efficacy Endpoints and Assays
A variety of endpoints should be measured to assess the anti-diabetic effects of this compound.
A. Glucose Homeostasis:
-
Blood Glucose Monitoring: Measure non-fasting and fasting blood glucose levels regularly using a glucometer.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
B. Pancreatic Islet Function:
-
Plasma Insulin Levels: Measure fasting and glucose-stimulated plasma insulin levels using an ELISA kit.
-
Immunohistochemistry of Pancreas:
-
Harvest and fix pancreas in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Stain for insulin and glucagon to assess β-cell mass and islet morphology.
-
C. Body Weight and Composition:
-
Monitor body weight regularly.
-
Assess body composition (fat and lean mass) using techniques like DEXA or MRI.
Table 2: Summary of Key Efficacy Experiments
| Experiment | Purpose | Key Parameters Measured |
| Blood Glucose Monitoring | To assess overall glycemic control | Non-fasting and fasting blood glucose |
| Oral Glucose Tolerance Test (OGTT) | To evaluate glucose disposal | Area Under the Curve (AUC) for glucose |
| Insulin Tolerance Test (ITT) | To assess insulin sensitivity | Rate of glucose clearance |
| Plasma Insulin Measurement | To evaluate β-cell function | Fasting and stimulated insulin levels |
| Pancreatic Immunohistochemistry | To assess islet morphology and health | β-cell area, islet number |
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in diabetic mice.
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is an example of how to structure data tables.
Table 3: Example Data Table for OGTT Results
| Treatment Group | N | Glucose (mg/dL) at 0 min | Glucose (mg/dL) at 30 min | Glucose (mg/dL) at 120 min | AUC (mg/dL * min) |
| Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
These application notes provide a framework for the preclinical evaluation of this compound in mouse models of diabetes. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is essential for advancing the development of novel anti-diabetic therapeutics. Researchers must adapt these general guidelines to the specific characteristics of this compound.
References
- 1. GLP-1 RA Mechanism of Action | Ozempic® (semaglutide) injection 0.5 mg, 1 mg, or 2 mg [novomedlink.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 5. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating EN106 in HUVEC Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for utilizing EN106 in cell culture experiments with Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a vital in vitro model for studying endothelial cell biology, angiogenesis, and the effects of novel therapeutic compounds. These application notes offer detailed protocols for assessing the impact of this compound on HUVEC viability, proliferation, and apoptosis, along with key signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments with this compound.
Table 1: Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (492 nm) | Cell Viability (%) |
| 0 (Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate %] |
| [Concentration 2] | [Insert Value] | [Calculate %] |
| [Concentration 3] | [Insert Value] | [Calculate %] |
| [Concentration 4] | [Insert Value] | [Calculate %] |
Table 2: Effect of this compound on HUVEC Proliferation (Cell Counting Assay)
| This compound Concentration (µM) | Day 1 Cell Count (x10^4) | Day 2 Cell Count (x10^4) | Day 3 Cell Count (x10^4) | Population Doubling Time (hr) |
| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
Table 3: Effect of this compound on HUVEC Apoptosis (Flow Cytometry with Annexin V/PI Staining)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
1. HUVEC Cell Culture
-
Materials:
-
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 1-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed the cells onto new gelatin-coated flasks at a density of 5,000-10,000 cells/cm².
-
2. Cell Viability (MTT) Assay
-
Materials:
-
HUVECs
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
3. Cell Proliferation Assay
-
Materials:
-
HUVECs
-
6-well plates
-
This compound stock solution
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Seed HUVECs in 6-well plates at a density of 10,000 cells per well.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Count the cells daily for 4 days using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to generate a growth curve.
-
Calculate the population doubling time for each concentration.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
HUVECs
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HUVECs in 6-well plates at a density of 1 x 10^6 cells per well and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 200 µL of binding buffer.
-
Add 10 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Visualizations
Experimental Workflow
A generalized workflow for evaluating this compound in HUVEC experiments.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
VEGF Signaling Pathway
Key pathways in VEGF signaling, regulating angiogenesis.
References
- 1. hereon.de [hereon.de]
- 2. Apoptosis in HUVECs induced by microRNA-616-3p via X-linked inhibitor of apoptosis protein targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing PROTACs Using EN106 as a Covalent Recruiter for the FEM1B E3 Ligase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a recruiter for an E3 ubiquitin ligase, joined by a chemical linker.[4] While over 600 E3 ligases exist, only a handful have been successfully hijacked for targeted protein degradation (TPD).[1] Expanding this repertoire is crucial for overcoming resistance and tailoring degradation profiles.
FEM1B, a substrate recognition component of the CUL2 E3 ligase complex, has been identified as a key regulator in the cellular response to reductive stress. Under such conditions, FEM1B recognizes and mediates the ubiquitination and degradation of its substrate FNIP1 to restore homeostasis.
This application note describes the use of EN106 , a cysteine-reactive covalent ligand, as a recruiter for FEM1B in PROTAC applications. This compound covalently modifies cysteine 186 (C186) of FEM1B, a residue critical for substrate recognition, making it a valuable tool for developing novel PROTACs against a wide range of therapeutic targets.
Mechanism of Action
The this compound-based PROTAC strategy involves hijacking the FEM1B E3 ligase to induce ubiquitination and subsequent proteasomal degradation of a neo-substrate. The covalent nature of the this compound-FEM1B interaction provides a durable anchor for the degradation machinery.
First, the PROTAC enters the cell and its this compound moiety forms a covalent bond with the C186 residue of FEM1B. The other end of the PROTAC binds to the protein of interest (POI). This results in the formation of a stable ternary complex between FEM1B, the PROTAC, and the POI. This induced proximity allows the E3 ligase complex to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can continue its catalytic cycle.
This compound functions by disrupting the natural interaction between FEM1B and its substrate, FNIP1, which is critical during the reductive stress response. By covalently binding to the substrate recognition site, this compound effectively commandeers the E3 ligase for TPD applications.
Quantitative Data Summary
The following tables summarize key performance data for this compound and PROTACs derived from it, as reported in the literature.
Table 1: Ligand Binding and Engagement
| Compound | Description | Assay Type | Value | Reference(s) |
|---|---|---|---|---|
| This compound | Covalent FEM1B Recruiter | Fluorescence Polarization (IC₅₀) | 2.2 µM |
| NJH-2-030 | Alkyne-functionalized this compound derivative | Fluorescence Polarization (IC₅₀) | 0.67 µM | |
Table 2: PROTAC Degradation Efficacy
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | Value Type | Value | Reference(s) |
|---|---|---|---|---|---|---|
| NJH-1-106 | BRD4 | This compound | HEK293T | DC₅₀ | 250 nM | |
| Dₘₐₓ | 94% | |||||
| NJH-2-142 | BCR-ABL | This compound | K562 | N/A | Degradation Observed | |
| FF2049 (1g) | HDAC1 | This compound | MM.1S | DC₅₀ | 257 nM |
| | | | | Dₘₐₓ | 85% | |
Experimental Workflow and Protocols
Developing a novel PROTAC using this compound involves a systematic workflow from design and synthesis to cellular validation.
Protocol 1: Synthesis of an this compound-Based PROTAC (General Scheme)
This protocol outlines a general synthetic strategy for linking this compound to a POI ligand (e.g., JQ1 for BRD4) via different linkers, based on published methods.
-
Synthesize the this compound Core: Prepare the chloroacetamide intermediate of this compound. This typically involves steps such as nitro group reduction, alkylation, and acylation.
-
Prepare the Linker: Synthesize a linker of desired length and composition (e.g., PEG, alkyl chain) with appropriate functional groups for conjugation on both ends.
-
Prepare the POI Ligand: The POI ligand (e.g., JQ1) should have a suitable attachment point for the linker that does not disrupt its binding to the target protein.
-
Conjugation: a. Attach the linker to the POI ligand using standard coupling chemistry (e.g., amide bond formation). b. Purify the POI-linker intermediate. c. Couple the POI-linker intermediate to the this compound core structure to yield the final PROTAC molecule.
-
Purification and Characterization: a. Purify the final PROTAC compound using techniques such as high-performance liquid chromatography (HPLC). b. Characterize the structure and confirm its identity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro Binding Assessment (Fluorescence Polarization Assay)
This competitive assay measures the ability of the synthesized PROTAC to disrupt the interaction between FEM1B and its natural substrate degron, FNIP1.
Materials:
-
Recombinant human FEM1B protein.
-
Fluorescently-labeled FNIP1 degron peptide (e.g., TAMRA-FNIP1).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compounds (this compound, PROTACs) dissolved in DMSO.
-
384-well, non-stick, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare a solution of recombinant FEM1B and fluorescently-labeled FNIP1 degron in assay buffer at concentrations optimized for a stable FP signal.
-
Serially dilute the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, then dilute into assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include DMSO-only controls (for 0% inhibition) and a control without FEM1B (for 100% inhibition).
-
Add the FEM1B/FNIP1-probe mixture to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Degradation Assay (Western Blot)
This protocol determines the efficacy and selectivity of the PROTAC in degrading the target protein within a cellular context.
Materials:
-
Relevant human cell line (e.g., HEK293T for BRD4, K562 for BCR-ABL).
-
Cell culture medium and supplements.
-
Test compounds (PROTAC, this compound alone, POI ligand alone).
-
Proteasome inhibitor (e.g., MG132 or epoxomicin) for mechanistic control.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: a. Treat cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). A typical starting concentration range is 1 nM to 10 µM. b. Include the following controls:
- Vehicle control (DMSO).
- POI ligand alone (at the same concentration as the highest PROTAC dose).
- This compound alone (at the same concentration as the highest PROTAC dose).
- Co-treatment of the PROTAC with a proteasome inhibitor (e.g., 10 µM MG132, pre-incubated for 1-2 hours) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize protein amounts and separate lysates by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescent substrate and image the bands. e. Strip the membrane (if necessary) and re-probe for the loading control.
-
Data Analysis: a. Perform densitometry analysis on the protein bands. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
References
- 1. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
EN106 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN106 is a potent, cell-permeable, covalent inhibitor of the CUL2 E3 ligase substrate receptor FEM1B[1]. By targeting cysteine 186 (C186) within FEM1B, this compound effectively disrupts the interaction between FEM1B and its substrate, FNIP1[1]. This disruption has significant downstream effects, including the reduction of oxidative stress and the modulation of key signaling pathways, making this compound a valuable tool for research in areas such as angiogenesis and cancer biology.[2] In human umbilical vein endothelial cells (HUVECs), this compound has been shown to rescue high glucose-induced impaired angiogenesis. Furthermore, it exhibits antioxidant effects by reducing malondialdehyde (MDA) content, inhibiting the generation of reactive oxygen species (ROS), and suppressing the activation of the NF-κB signaling pathway.
These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in common experimental settings, and a summary of its known biological activities.
Physicochemical and Solubility Data
This compound is a white to beige powder. For ease of comparison, its key properties and solubility in various solvents are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | |
| Molecular Weight | 280.71 g/mol | |
| CAS Number | 757192-67-9 | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | 2-8°C |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| DMSO | 250 mg/mL (890.60 mM) | Requires ultrasonic treatment. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | |
| DMSO | 2 mg/mL | Clear solution, may require warming. |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or other experimental buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Calculate the required mass of this compound: Based on the desired stock concentration and volume, calculate the amount of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 280.71 g/mol x 1000 = 2.8071 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. To achieve high concentrations (e.g., 250 mg/mL), sonication is necessary to facilitate dissolution. For lower concentrations, vortexing and gentle warming may be sufficient.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath for short intervals.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
In Vitro Treatment of HUVECs with this compound
Objective: To treat Human Umbilical Vein Endothelial Cells (HUVECs) with this compound to investigate its effects on cellular processes such as proliferation, migration, and signaling pathways.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Tissue culture flasks and plates
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Cell Culture:
-
Thaw and culture HUVECs according to the supplier's instructions in Endothelial Cell Growth Medium supplemented with FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. For experiments, use cells between passages 3 and 7.
-
-
Seeding for Experiment:
-
Trypsinize the HUVECs and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density appropriate for the specific assay. Allow the cells to adhere and grow overnight.
-
-
This compound Treatment:
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. A final concentration of 1 µM has been shown to be effective.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the expression of proteins involved in cell cycle (e.g., Cyclin D1, Cyclin D3) and angiogenesis (e.g., VEGFA).
-
ROS Measurement: To assess the levels of reactive oxygen species.
-
NF-κB Activation Assay: To determine the activation status of the NF-κB pathway.
-
Cell Proliferation, Migration, and Tube Formation Assays: To evaluate the functional effects of this compound on endothelial cell behavior.
-
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in rescuing high glucose-induced impaired angiogenesis.
Caption: A typical experimental workflow for studying the effects of this compound on HUVECs.
References
Application Notes and Protocols for EN106, a Covalent FEM1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the proper storage, handling, and experimental use of EN106, a potent and covalent inhibitor of FEM1B. The provided protocols and data are intended to guide researchers in utilizing this compound effectively and safely in their studies.
Introduction to this compound
This compound is a cell-permeable, cysteine-reactive covalent ligand that potently inhibits FEM1B, a substrate receptor for the CUL2-RBX1 E3 ubiquitin ligase complex.[1] By covalently binding to a critical cysteine residue (Cys186) within the substrate-binding pocket of FEM1B, this compound disrupts the recognition and subsequent ubiquitination of FEM1B's substrates, most notably FNIP1 (Folliculin Interacting Protein 1).[1] This interference with the FEM1B-FNIP1 axis has significant implications for cellular reductive stress responses and downstream signaling pathways, including the inhibition of NF-κB activation and modulation of angiogenesis-related factors like VEGFA.[2]
Physicochemical and Storage Information
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
| CAS Number | 757192-67-9 | [3] |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | |
| Molecular Weight | 280.71 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) | |
| Purity | ≥98% (HPLC) | |
| Predicted Boiling Point | 489.1 ± 45.0 °C | |
| LogP | 1.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 |
Storage and Handling
-
Solid Compound: Store the solid form of this compound at 2-8°C. Keep the container tightly sealed in a dry, well-ventilated place.
-
Stock Solutions: For long-term storage, prepare stock solutions in a suitable solvent like DMSO. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by vortexing. Avoid repeated freeze-thaw cycles.
-
Safety Precautions: As a chloroacetamide-containing compound, this compound is a reactive electrophile and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A formal Safety Data Sheet (SDS) for this compound is not publicly available; therefore, it is recommended to handle it with the same precautions as other reactive covalent inhibitors.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the covalent modification of FEM1B, leading to the disruption of a key cellular stress response pathway.
The CRL2-FEM1B E3 Ligase and Reductive Stress Response
FEM1B is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2-FEM1B). This complex is a critical regulator of the cellular response to reductive stress, a condition characterized by an over-reduction of intracellular redox couples. Under reductive stress, the C-terminal degron of FNIP1 becomes reduced, allowing its recognition by FEM1B. The CRL2-FEM1B complex then polyubiquitinates FNIP1, targeting it for proteasomal degradation. This degradation of FNIP1 leads to the activation of mitochondria to restore redox homeostasis.
Downstream Effects of this compound
By inhibiting the FEM1B-mediated degradation of FNIP1, this compound can influence other signaling pathways. Studies have shown that this compound treatment can lead to the inhibition of the NF-κB signaling pathway and an increase in the expression of Vascular Endothelial Growth Factor A (VEGFA). The activation of NF-κB is known to promote the expression of pro-inflammatory cytokines and angiogenic factors like VEGF. The precise mechanism linking FEM1B/FNIP1 to NF-κB and VEGFA requires further elucidation, but it highlights the broader therapeutic potential of this compound in diseases characterized by inflammation and aberrant angiogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Fluorescence Polarization (FP) Assay for FEM1B-FNIP1 Inhibition
This assay measures the ability of this compound to disrupt the interaction between FEM1B and a fluorescently labeled FNIP1 peptide.
Materials:
-
Recombinant FEM1B protein
-
Fluorescently labeled FNIP1 peptide (e.g., TAMRA-FNIP1)
-
This compound
-
DMSO (assay grade)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Also, prepare a DMSO-only control.
-
Assay Plate Preparation:
-
Add a small volume (e.g., 10 µL) of assay buffer to all wells.
-
Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Add recombinant FEM1B protein to all wells except for the "no protein" control wells. The final concentration of FEM1B should be optimized for a sufficient assay window.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for the covalent binding of this compound to FEM1B.
-
Fluorescent Peptide Addition: Add the fluorescently labeled FNIP1 peptide to all wells at a final concentration that is at or below its Kd for FEM1B.
-
Equilibration: Incubate the plate at room temperature for an additional 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to and stabilizes FEM1B in a cellular context.
Materials:
-
Cultured cells expressing FEM1B (e.g., HEK293T)
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FEM1B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR tubes or plates
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the desired concentration of this compound or DMSO vehicle control in complete medium. Incubate for a time sufficient for cell penetration and target engagement (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
After heating, cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against FEM1B, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for FEM1B at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and engagement.
-
Conclusion
This compound is a valuable tool compound for investigating the biological roles of the FEM1B E3 ligase and the cellular response to reductive stress. Its covalent and potent nature makes it a useful probe for chemical biology and drug discovery applications. The information and protocols provided herein are intended to facilitate the safe and effective use of this compound in research settings. It is imperative that researchers adhere to standard laboratory safety practices when handling this compound.
References
Application Notes and Protocols for HS-106 Administration in Animal Studies for Cancer Research
As a large language model, I am unable to provide information on a compound referred to as "EN106" due to a lack of specific data in the provided search results. However, the search did yield information on HS-106 , a novel imidazopyridine derivative with demonstrated anti-cancer properties. The following application notes and protocols have been generated based on the available research for HS-106 and general practices in preclinical cancer research. This information is intended for research purposes only and should be adapted and validated by qualified professionals.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
HS-106 is a novel imidazopyridine derivative that has shown potential as an anti-cancer agent.[1] It functions by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[1] Preclinical studies in animal models are crucial to evaluate the efficacy, safety, and pharmacokinetic profile of HS-106, paving the way for potential clinical applications in oncology.[1][2] This document provides detailed protocols for the administration of HS-106 in animal models for cancer research.
Mechanism of Action and Signaling Pathway
HS-106 exerts its anti-tumor effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding cleft of PI3K, HS-106 effectively blocks the downstream signaling cascade, leading to:
-
Induction of Apoptosis: HS-106 treatment leads to an increase in cleaved caspase-3 and cleaved PARP, which are key markers of programmed cell death.
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase by up-regulating p-cdc25 and down-regulating cyclin B1.
-
Inhibition of Angiogenesis: HS-106 decreases the expression of hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis. This leads to the inhibition of new blood vessel formation, which is essential for tumor growth and metastasis.
Below is a diagram illustrating the signaling pathway targeted by HS-106.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of HS-106.
Experimental Protocols
The following protocols outline the key in vivo experiments for evaluating the anti-cancer activity of HS-106.
The choice of animal model is critical for the relevance of the study. Commonly used models in cancer research include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to test the efficacy of anti-cancer compounds on human tumors.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model is useful for studying the interaction of the compound with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunocompromised mice. These models better represent the heterogeneity of human tumors.
For initial efficacy studies of HS-106, a xenograft model using a human breast cancer cell line with a known activated PI3K/Akt/mTOR pathway would be appropriate.
Objective: To evaluate the anti-tumor efficacy of HS-106 in a xenograft mouse model of breast cancer.
Materials:
-
Human breast cancer cells (e.g., MCF-7 or MDA-MB-231)
-
Female athymic nude mice (6-8 weeks old)
-
HS-106 compound
-
Vehicle solution (e.g., saline, DMSO, or as specified for the compound)
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for cell implantation
Workflow Diagram:
Caption: Experimental workflow for an in vivo efficacy study of HS-106.
Procedure:
-
Cell Preparation: Culture the chosen human breast cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., administered intraperitoneally (IP) daily)
-
Group 2: HS-106 (e.g., 10 mg/kg, IP, daily)
-
Group 3: HS-106 (e.g., 30 mg/kg, IP, daily)
-
Group 4: Positive control (standard-of-care chemotherapy, if applicable)
-
-
Drug Administration: Prepare fresh dosing solutions of HS-106 daily. Administer the compound or vehicle according to the assigned group and schedule for a predetermined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in behavior, posture, fur).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize mice if they show signs of excessive distress or weight loss (>20%).
-
Tissue Collection: At the end of the study, euthanize all mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured manner to allow for easy comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of HS-106 in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP, Daily | 1520 ± 150 | - |
| HS-106 | 10 | IP, Daily | 850 ± 95 | 44.1 |
| HS-106 | 30 | IP, Daily | 425 ± 50 | 72.0 |
| Positive Control | Varies | Varies | 380 ± 45 | 75.0 |
Table 2: Hypothetical Toxicity Profile of HS-106 in Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | - | +5.2 ± 1.5 | 0/10 | None observed |
| HS-106 | 10 | +3.8 ± 1.2 | 0/10 | None observed |
| HS-106 | 30 | -2.5 ± 0.8 | 0/10 | Mild, transient lethargy |
| Positive Control | Varies | -10.1 ± 2.0 | 1/10 | Significant weight loss, lethargy |
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of HS-106 in animal models of cancer. Careful experimental design, execution, and data analysis are essential to accurately determine the therapeutic potential of this promising anti-cancer agent. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes: Assessing the Cellular Effects of EN106, a FEM1B Inhibitor
Introduction
EN106 is a potent, cysteine-reactive covalent inhibitor of FEM1B.[1] As an inhibitor, this compound does not possess intrinsic enzymatic activity. Instead, its biological impact is assessed by measuring its effects on the cellular pathways and processes regulated by its target, FEM1B. FEM1B is an E3 ligase substrate receptor that recognizes FNIP1, a key substrate involved in cellular stress responses.[1] By inhibiting FEM1B, this compound disrupts this recognition, leading to a cascade of downstream effects, including the reduction of oxidative stress, modulation of the NF-κB signaling pathway, and promotion of angiogenesis.[1]
These application notes provide a detailed overview of the key cellular activities modulated by this compound and offer protocols to quantify these effects in a laboratory setting. The primary applications for assessing this compound's effects include studying its antioxidant properties, its role in promoting cell proliferation and angiogenesis, and its inhibitory effect on inflammatory signaling pathways.
Key Cellular Pathways and Processes Modulated by this compound:
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Oxidative Stress Reduction: this compound has been shown to exhibit significant antioxidant effects. It reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibits the generation of reactive oxygen species (ROS). Concurrently, it increases the activity of superoxide dismutase (SOD), a critical antioxidant enzyme.[1]
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Inhibition of NF-κB Signaling: this compound treatment leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, cell survival, and immune response.[1]
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Promotion of Angiogenesis and Cell Proliferation: In human umbilical vein endothelial cells (HUVECs), this compound promotes cell proliferation, migration, and angiogenesis. This is accompanied by an increased expression of vascular endothelial growth factor A (VEGFA) and cell cycle-related proteins such as Cyclin D1 and Cyclin D3.
The following sections provide detailed protocols to assess these cellular responses to this compound treatment.
Experimental Protocols
Protocol 1: Assessment of Oxidative Stress
This protocol outlines methods to measure key markers of oxidative stress in cells treated with this compound.
A. Measurement of Reactive Oxygen Species (ROS)
This assay uses a fluorogenic probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
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Cell line of interest (e.g., HUVECs)
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Cell culture medium and supplements
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This compound compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Remove the treatment medium and wash the cells gently with warm PBS.
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Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or a clear imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
B. Measurement of Superoxide Dismutase (SOD) Activity
This can be performed using a commercially available SOD activity assay kit, which typically measures the inhibition of a chromogenic reaction by SOD present in the cell lysate.
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This usually involves sonication or freeze-thaw cycles in a specific lysis buffer.
-
Determine the total protein concentration of the lysates for normalization.
-
Perform the SOD activity assay by mixing the cell lysate with the reagents provided in the kit.
-
Incubate the reaction mixture as specified and measure the absorbance at the recommended wavelength using a spectrophotometer or plate reader.
-
Calculate SOD activity based on the standard curve and normalize to the total protein concentration.
-
Protocol 2: Analysis of NF-κB Pathway Activation
A. Western Blot for NF-κB Pathway Proteins
This method assesses the phosphorylation status and total protein levels of key components of the NF-κB pathway (e.g., p65, IκBα).
-
Materials:
-
Cells treated with this compound and/or a stimulant (e.g., TNF-α).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for a specified duration before stimulating with an NF-κB activator (like TNF-α) for a short period (e.g., 30 minutes).
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
B. NF-κB Luciferase Reporter Assay
This is a highly quantitative method to measure NF-κB transcriptional activity.
-
Procedure:
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Protocol 3: Angiogenesis and Cell Proliferation Assays
A. Gene and Protein Expression Analysis (RT-qPCR and Western Blot)
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Target Genes/Proteins: VEGFA, Cyclin D1, Cyclin D3.
-
RT-qPCR:
-
Treat cells with this compound (e.g., 1 µM for 24 hours).
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Isolate total RNA using a suitable kit (e.g., RNeasy).
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Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for VEGFA, Cyclin D1, Cyclin D3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot:
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Prepare cell lysates from this compound-treated cells.
-
Follow the Western blot procedure described in Protocol 2A, using primary antibodies against VEGFA, Cyclin D1, and Cyclin D3.
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B. Cell Migration (Wound Healing) Assay
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
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Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle.
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Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
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Measure the area of the wound at each time point and calculate the percentage of wound closure.
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Data Presentation
Table 1: Summary of Quantitative Data for Assessing this compound Effects
| Assay Type | Parameter Measured | Expected Effect of this compound (1 µM, 24h) | Sample Data (Illustrative) |
| Oxidative Stress | |||
| ROS Detection | Relative Fluorescence Units (RFU) | Decrease | Vehicle: 100%this compound: 65% |
| SOD Activity Assay | SOD Activity (U/mg protein) | Increase | Vehicle: 50 U/mgthis compound: 85 U/mg |
| NF-κB Signaling | |||
| Western Blot (p-p65) | Fold change in p-p65/total p65 | Decrease | Stimulated: 4.5-foldthis compound + Stim: 1.8-fold |
| Luciferase Reporter | Relative Luciferase Units (RLU) | Decrease | Stimulated: 100%this compound + Stim: 40% |
| Angiogenesis/Proliferation | |||
| RT-qPCR (VEGFA) | Fold change in mRNA expression | Increase | Vehicle: 1.0-foldthis compound: 2.5-fold |
| Western Blot (Cyclin D1) | Fold change in protein expression | Increase | Vehicle: 1.0-foldthis compound: 1.9-fold |
| Wound Healing Assay | % Wound Closure at 24h | Increase | Vehicle: 30%this compound: 75% |
Mandatory Visualizations
Caption: Proposed signaling mechanism of this compound as an inhibitor of the FEM1B-FNIP1 interaction.
Caption: General experimental workflow for assessing the cellular effects of this compound treatment.
References
Application Notes and Protocols: EN106 Hydrogel for Topical Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EN106 hydrogel is a multi-functional, glucose-responsive formulation designed to accelerate the healing of chronic wounds, particularly diabetic ulcers. This advanced hydrogel is composed of hyaluronic acid (HA), phenylboronic acid (PBA), and fulvic acid (FA), and is loaded with this compound, a small molecule inhibitor. Its unique composition provides a moist wound environment, broad-spectrum antibacterial activity, and anti-inflammatory properties.[1][2] The key innovation lies in the glucose-responsive release of this compound, which modulates the FEM1b-FNIP1 signaling axis to reduce oxidative stress and promote angiogenesis, addressing key pathologies of diabetic wounds.[1][2]
Formulation and Mechanism of Action
The hydrogel matrix is formed through dynamic phenylboronate ester bonds between hyaluronic acid (HA) and phenylboronic acid (PBA), which allows for a glucose-responsive release of the therapeutic agent, this compound.[2] Fulvic acid (FA) is incorporated not only as a crosslinking agent but also for its inherent antibacterial and anti-inflammatory properties.
The therapeutic effect of the hydrogel is primarily driven by the release of this compound, a covalent ligand that targets FEM1b. By inhibiting the FEM1b-FNIP1 axis, this compound mitigates mitochondrial reactive oxygen species (mtROS) production, a major contributor to the impaired healing in diabetic wounds. This reduction in oxidative stress, coupled with the pro-angiogenic effects, helps to restore a more favorable microenvironment for tissue regeneration.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Mechanism of this compound hydrogel in diabetic wound healing.
Physicochemical and Biological Properties
The this compound hydrogel exhibits several key properties that make it a promising candidate for wound healing applications. A summary of its performance characteristics is provided in the tables below.
Table 1: Mechanical and Physical Properties
| Property | Value/Observation | Reference |
| Mechanical State | Elastic characteristic (Storage modulus G' > Loss modulus G'') | |
| Compressive Strength | Exhibits a certain compressive strength; not affected by this compound loading. | |
| Swelling Ratio | Approximately 1339.6 ± 21.8% | |
| Morphology | Continuous porosity network observed via SEM. |
Table 2: In Vitro Performance
| Assay | Result | Reference |
| This compound Release | Glucose-responsive; 17.5% higher cumulative release in the presence of glucose. | |
| Antibacterial Activity | Robust activity against Staphylococcus aureus and Escherichia coli. | |
| Biocompatibility | Low cytotoxicity in vitro. | |
| Antioxidant Effect | Ameliorates oxidative stress in high glucose environments. | |
| Angiogenesis | Rescued impaired angiogenesis of HUVECs in high glucose. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of the this compound hydrogel.
Protocol 1: Hydrogel Preparation
A general protocol for the synthesis of a similar hydrogel is outlined below. Specific concentrations and ratios for the HA-PBA-FA/EN106 formulation should be optimized based on the referenced literature.
Caption: Workflow for this compound hydrogel preparation.
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Preparation of Component Solutions:
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Prepare a stock solution of Hyaluronic Acid-Phenylboronic Acid (HA-PBA) in phosphate-buffered saline (PBS).
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Prepare a stock solution of Fulvic Acid (FA) in PBS.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS.
-
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Hydrogel Formation:
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To the HA-PBA solution, add the FA solution.
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Vortex the mixture vigorously until a stable hydrogel is formed.
-
-
Loading of this compound:
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Incorporate the this compound solution into the pre-formed hydrogel.
-
Mix thoroughly to ensure a homogenous distribution of the inhibitor within the hydrogel matrix.
-
-
Storage:
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Store the resulting HA-PBA-FA/EN106 hydrogel at 4°C until use.
-
Protocol 2: In Vitro Glucose-Responsive Release Study
-
Sample Preparation:
-
Place a defined amount of the this compound-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).
-
-
Release Medium:
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Prepare two sets of release media: PBS (control) and PBS containing a high concentration of glucose (e.g., 400 mg/dL) to mimic diabetic conditions.
-
-
Incubation:
-
Immerse the dialysis bags in the respective release media and incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At predetermined time intervals, collect aliquots from the release media.
-
Replenish with an equal volume of fresh media to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the cumulative release of this compound over time for both control and high-glucose conditions.
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Protocol 3: In Vivo Wound Healing Model (Diabetic Mice)
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Animal Model:
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Induce Type II diabetes in mice (e.g., C57BL/6) through a high-fat diet and low-dose streptozotocin injections.
-
-
Wound Creation:
-
Anesthetize the diabetic mice.
-
Create a full-thickness dermal wound on the dorsal side of each mouse using a biopsy punch.
-
-
Treatment Groups:
-
Divide the mice into different treatment groups:
-
Untreated control
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Placebo hydrogel (without this compound)
-
This compound hydrogel
-
-
-
Application:
-
Topically apply the respective hydrogel formulations to the wound area.
-
Cover the wound with a sterile dressing.
-
-
Monitoring and Analysis:
-
Photograph the wounds at regular intervals to assess wound closure rates.
-
At the end of the study period, euthanize the mice and harvest the wound tissue.
-
Perform histological analysis (e.g., H&E staining, Masson's trichrome staining) to evaluate re-epithelialization, collagen deposition, and angiogenesis.
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Conduct immunohistochemistry or immunofluorescence to analyze markers for inflammation, angiogenesis (e.g., CD31), and cell proliferation.
-
Conclusion
The HA-PBA-FA/EN106 hydrogel represents a promising, multi-pronged approach for the treatment of chronic diabetic wounds. Its glucose-responsive and targeted therapeutic delivery mechanism, combined with its favorable physicochemical and biological properties, addresses the complex and challenging microenvironment of these non-healing wounds. The provided protocols offer a framework for the continued investigation and development of this innovative wound healing therapy.
References
- 1. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EN106 Dosage for Maximum Efficacy In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of EN106, a potent and selective covalent inhibitor of FEM1B. By disrupting the interaction between FEM1B and its substrate FNIP1, this compound reduces oxidative stress and has demonstrated potential in promoting angiogenesis.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cysteine-reactive covalent ligand that targets FEM1B, an E3 ligase substrate recognition subunit.[1][3] By covalently binding to a specific cysteine residue (C186) in FEM1B, this compound blocks the recognition of FNIP1, a key substrate in the cellular response to reductive stress. This inhibition leads to a reduction in oxidative stress and can promote angiogenesis, as observed in high-glucose conditions.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Due to the limited publicly available in vivo data for systemic administration of this compound, determining a precise starting dose requires a dose-range finding (DRF) study. Based on general principles for novel small molecules, a starting dose for a mouse study could be in the range of 1-5 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.). This initial dose is typically derived from in vitro efficacy data (e.g., IC50 values) and preliminary tolerability assessments. A classic "3+3" dose-escalation design is often employed to identify the maximum tolerated dose (MTD).
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a hydrophobic molecule with poor aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration. Common formulation strategies for such compounds include:
-
Co-solvent systems: A mixture of a water-miscible organic solvent like DMSO or PEG300 with saline or PBS. A typical starting formulation might be 10% DMSO, 40% PEG300, and 50% sterile saline. It is crucial to assess the tolerability of the vehicle in a control group.
-
Surfactant-based formulations: Using surfactants like Tween 80 or Cremophor EL to create micellar solutions or emulsions that can enhance solubility.
-
Cyclodextrin complexes: Encapsulating this compound within cyclodextrin molecules to improve its aqueous solubility.
The chosen formulation should be sterile-filtered and prepared fresh daily to ensure stability and prevent precipitation.
Q4: What are the potential in vivo applications of this compound?
A4: Given its mechanism of action in reducing oxidative stress and promoting angiogenesis, this compound holds therapeutic potential in several areas. An in vivo study has already demonstrated its efficacy in promoting wound healing in a diabetic mouse model when applied topically. Other potential applications for systemic administration could include conditions characterized by oxidative stress and impaired angiogenesis, such as ischemic diseases and certain types of cancer.
Q5: What are the expected challenges when working with this compound in vivo?
A5: Researchers may encounter several challenges, including:
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Poor bioavailability: Due to its low solubility, achieving therapeutic concentrations in target tissues can be difficult. Formulation optimization is key to overcoming this.
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Vehicle-related toxicity: High concentrations of organic solvents used to dissolve this compound can cause local irritation or systemic toxicity.
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Inconsistent results: Variability in formulation preparation, administration technique, and animal handling can lead to inconsistent data.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | The concentration of the organic co-solvent is too low to maintain solubility. | - Increase the percentage of the organic co-solvent (e.g., from 10% to 20% DMSO).- Consider a different co-solvent system (e.g., a combination of DMSO and PEG300).- Prepare a nanosuspension to improve stability. |
| Unexpected toxicity (e.g., weight loss, lethargy, ruffled fur). | - The dosage is too high for the specific animal strain or model.- Off-target effects of this compound.- The vehicle is causing toxicity. | - Reduce the dosage of this compound.- Conduct a formal Maximum Tolerated Dose (MTD) study.- Include a vehicle-only control group to assess the toxicity of the delivery vehicle.- Monitor animals daily for clinical signs of toxicity. |
| Lack of efficacy at the expected therapeutic dose. | - Poor bioavailability of the compound.- The dose is too low.- Rapid metabolism and clearance of this compound. | - Optimize the formulation to improve solubility and absorption.- Consider a different route of administration (e.g., i.v. instead of i.p.).- Perform a dose-escalation study to find a more effective dose.- Conduct pharmacokinetic studies to determine the in vivo exposure of this compound. |
| High variability in results between animals in the same group. | - Inconsistent formulation preparation.- Inconsistent administration technique (e.g., injection volume or site).- Differences in animal health or stress levels. | - Ensure the formulation is homogenous and prepared fresh for each experiment.- Standardize the administration protocol and ensure all personnel are properly trained.- Acclimatize animals to the experimental conditions before starting the study. |
Quantitative Data Summary
Due to the limited availability of public in vivo data for systemic this compound administration, the following tables present illustrative data based on typical outcomes for a novel small molecule inhibitor in preclinical studies. This data is for demonstration purposes only.
Table 1: Illustrative Dose-Response of this compound in a Murine Wound Healing Model
| Dose Group (mg/kg, i.p., daily) | Mean Wound Closure (%) at Day 7 | Mean Neovascularization (vessels/mm²) |
| Vehicle Control | 35 ± 5 | 15 ± 3 |
| This compound (1 mg/kg) | 45 ± 6 | 25 ± 4 |
| This compound (5 mg/kg) | 65 ± 8 | 40 ± 5 |
| This compound (10 mg/kg) | 75 ± 7 | 55 ± 6 |
| This compound (20 mg/kg) | 78 ± 9 | 58 ± 7 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD. |
Table 2: Illustrative Toxicity Profile of this compound in a 14-Day Mouse Study
| Dose Group (mg/kg, i.p., daily) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle Control | +5 ± 2 | 0/5 | Normal |
| This compound (10 mg/kg) | +4 ± 3 | 0/5 | Normal |
| This compound (20 mg/kg) | -2 ± 4 | 0/5 | Mild, transient lethargy post-injection |
| This compound (40 mg/kg) | -10 ± 5 | 1/5 | Significant lethargy, ruffled fur |
| This compound (80 mg/kg) | -20 ± 6 | 3/5 | Severe lethargy, hunched posture |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study
Objective: To determine the MTD of this compound in mice.
Methodology:
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Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.
-
Administration: Administer this compound via the intended route (e.g., i.p. or i.v.) daily for 7-14 days.
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for the duration of the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity (e.g., >20% body weight loss).
Protocol 2: In Vivo Efficacy in a Murine Excisional Wound Healing Model
Objective: To evaluate the efficacy of this compound in promoting wound healing.
Methodology:
-
Animal Model: Use diabetic mice (e.g., db/db) or mice treated with streptozotocin to induce diabetes, as these models exhibit impaired wound healing.
-
Wound Creation: Anesthetize the mice and create a full-thickness excisional wound on the dorsum using a sterile biopsy punch (e.g., 6 mm).
-
Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group), including a vehicle control and at least three different doses of this compound.
-
Treatment: Administer this compound systemically (e.g., i.p.) or topically to the wound site daily.
-
Wound Analysis: Measure the wound area at regular intervals (e.g., days 0, 3, 7, 10, and 14) using digital photography and image analysis software.
-
Histological Analysis: At the end of the study, collect the wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, and angiogenesis (e.g., by staining for CD31).
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound as a FEM1B inhibitor.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Simplified NF-κB signaling pathway and potential modulation by this compound.
References
identifying and minimizing EN106 off-target effects
Welcome to the technical support center for EN106, a potent, cysteine-reactive covalent inhibitor of FEM1B. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?
A: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, FEM1B. For a covalent inhibitor, this is particularly critical as the binding is often irreversible, leading to prolonged and potentially confounding biological consequences. These unintended interactions can result in misleading experimental data, cellular toxicity, or adverse effects in preclinical models, complicating the interpretation of the inhibitor's specific role in modulating the FEM1B pathway.
Q2: I'm observing a phenotype in my this compound-treated cells that doesn't align with the known function of FEM1B. How can I determine if this is an off-target effect?
A: This is a common challenge in pharmacological studies. A multi-step approach is recommended to dissect on-target versus off-target effects. This involves comparing the phenotypic response with the direct engagement of FEM1B and using control compounds. Key strategies include:
-
Dose-response analysis: A significant divergence between the concentration of this compound required to engage FEM1B and the concentration that produces the phenotype may suggest an off-target effect.
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Use of a structurally distinct FEM1B inhibitor: If available, a second, structurally different inhibitor of FEM1B should recapitulate the on-target phenotype.
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Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FEM1B expression should mimic the on-target effects of this compound. If the phenotype persists in FEM1B-deficient cells upon this compound treatment, it is likely an off-target effect.
-
Activity-Based Protein Profiling (ABPP): This proteomic technique can identify other cysteine-containing proteins that this compound covalently binds to in a cellular context.
Q3: What are the best experimental methods to proactively identify the off-target profile of this compound?
A: A comprehensive off-target profiling strategy for a covalent inhibitor like this compound should include both computational and experimental approaches:
-
In Silico Profiling: Computational models can predict potential off-targets by screening large databases of protein structures for binding compatibility with this compound. These methods can provide a preliminary list of candidates for experimental validation.
-
Proteomic Approaches:
-
Activity-Based Protein Profiling (ABPP): This is a powerful method for covalent inhibitors. A tagged version of this compound (e.g., with an alkyne or biotin handle) is used to capture and identify its binding partners from cell lysates or live cells using mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Off-target engagement can be detected by shifts in the melting temperature of proteins other than FEM1B.
-
-
Phenotypic Screening: High-content imaging or other phenotypic assays across a panel of diverse cell lines can reveal unexpected cellular responses that may be indicative of off-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity at Effective Concentrations | Off-target Toxicity | 1. Perform a counter-screen in a FEM1B knockout cell line. Toxicity in the absence of the primary target points to off-target effects. 2. Conduct an ABPP experiment to identify other cellular proteins that this compound binds to at cytotoxic concentrations. 3. Compare the IC50 for FEM1B inhibition with the CC50 (cytotoxic concentration 50%). A small therapeutic window suggests potential off-target liabilities. |
| On-target Toxicity | 1. Use siRNA or CRISPR to knockdown/knockout FEM1B. If this phenocopies the toxicity observed with this compound, the effect is likely on-target. 2. Attempt a rescue experiment by overexpressing a downstream effector of the FEM1B pathway that is negatively regulated by FEM1B. | |
| Discrepancy Between Biochemical and Cellular Potency | Poor Cell Permeability | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. If permeability is low, consider formulation strategies or synthesis of more cell-permeable analogs. |
| Compound Instability or Metabolism | 1. Evaluate the stability of this compound in cell culture media over the time course of the experiment using LC-MS. 2. Analyze cell lysates for the presence of this compound metabolites. | |
| Off-target Engagement in Cells | 1. Perform cellular thermal shift assays (CETSA) or ABPP to confirm target engagement at the cellular level and identify potential off-targets that may be engaged at different concentrations. | |
| Inconsistent Results Between Experiments | Experimental Variability | 1. Ensure consistent cell passage number, confluency, and serum concentration. 2. Prepare fresh dilutions of this compound for each experiment from a new aliquot to avoid degradation from repeated freeze-thaw cycles. 3. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound from Activity-Based Protein Profiling (ABPP)
| Protein | Function | Enrichment Ratio (this compound-probe / DMSO) | Notes |
| FEM1B | E3 Ubiquitin Ligase (On-Target) | 52.3 | High confidence on-target engagement. |
| Protein X | Kinase | 15.8 | Potential off-target. Known to have a reactive cysteine in the active site. |
| Protein Y | Metabolic Enzyme | 8.2 | Potential off-target. Further validation required. |
| Protein Z | Structural Protein | 2.1 | Likely non-specific binding due to low enrichment. |
Table 2: Comparison of this compound Potency in Different Assays
| Assay Type | Metric | Value (nM) | Implication |
| Biochemical (FEM1B activity) | IC50 | 50 | High potency against the isolated target. |
| Cellular (FNIP1 stabilization) | EC50 | 250 | Good correlation with biochemical potency, suggesting on-target cellular activity. |
| Cellular (Unexpected Phenotype) | EC50 | 5000 | The significantly higher concentration required for the unexpected phenotype suggests a potential off-target effect. |
| Cytotoxicity (HEK293T) | CC50 | >25000 | Low cytotoxicity, indicating a good safety margin at effective on-target concentrations. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for this compound Off-Target Identification
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Synthesis of this compound-alkyne probe: Synthesize a derivative of this compound with a terminal alkyne tag that does not significantly alter its binding affinity for FEM1B.
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Cell Culture and Treatment:
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Culture cells (e.g., HEK293T) to 80-90% confluency.
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Treat cells with the this compound-alkyne probe at a concentration 5-10 fold higher than the cellular EC50 for on-target activity for 1-4 hours. Include a DMSO vehicle control.
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Cell Lysis:
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Harvest cells and lyse in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT or other reducing agents).
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Determine protein concentration using a BCA assay.
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Click Chemistry:
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To 1 mg of protein lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
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Incubate for 1 hour at room temperature to conjugate the biotin-azide to the alkyne-tagged this compound bound to proteins.
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Enrichment of Labeled Proteins:
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Incubate the reaction mixture with streptavidin-coated magnetic beads for 1 hour to capture the biotinylated proteins.
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Wash the beads extensively to remove non-specifically bound proteins.
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On-Bead Digestion and Mass Spectrometry:
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Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
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Collect the supernatant containing the digested peptides.
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Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were covalently modified by the this compound-alkyne probe.
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Mandatory Visualizations
improving the potency of EN106 through medicinal chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the potency of EN106, a covalent inhibitor of FEM1B.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at enhancing the potency of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 values despite predicted binding | The standard IC50 measurement may not accurately reflect the potency of a covalent inhibitor.[1][2][3] | 1. Determine the kinetic parameters kinact and KI to calculate the second-order rate constant (kinact/KI), which is a more appropriate measure of covalent inhibitor potency.[2][4]2. Use a continuous enzyme activity assay (Kitz-Wilson plot) to monitor time-dependent inhibition.3. Confirm covalent modification of FEM1B using intact protein mass spectrometry. |
| Low cellular potency despite high biochemical potency | Poor cell permeability, rapid efflux, or metabolic instability of the this compound analog. | 1. Assess cell permeability using a cellular thermal shift assay (CETSA) or by synthesizing a fluorescently labeled analog.2. Evaluate metabolic stability in liver microsomes or hepatocytes.3. Modify the scaffold to improve physicochemical properties such as lipophilicity and polar surface area. |
| Off-target effects observed in cellular assays | The chloroacetamide warhead of this compound may react with other accessible cysteine residues in the proteome. | 1. Perform a proteome-wide reactivity profiling using a clickable alkyne-functionalized this compound analog to identify off-targets.2. Modify the scaffold to enhance non-covalent binding affinity and specificity for the FEM1B active site, thereby reducing the reliance on warhead reactivity for potency.3. Consider using a less reactive, tunable warhead, such as a cyanoacrylamide, to improve selectivity. |
| Difficulty in confirming covalent modification of FEM1B | Insufficient concentration of the this compound analog, or the mass shift is too small to be detected reliably. | 1. Increase the concentration of the this compound analog and/or the incubation time with recombinant FEM1B.2. Use high-resolution mass spectrometry to improve the detection of the mass adduct.3. Perform a peptide mapping experiment by digesting the protein-inhibitor complex and analyzing the resulting peptides by LC-MS/MS to pinpoint the modified cysteine residue (Cys186). |
| Inconsistent results between experimental repeats | Variability in assay conditions, such as incubation time, temperature, or reagent concentrations. | 1. Standardize all assay parameters, particularly pre-incubation times for covalent inhibitors.2. Ensure the purity and stability of the this compound analogs being tested.3. Use appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cysteine-reactive covalent ligand that targets FEM1B, a component of an E3 ubiquitin ligase complex. It specifically forms a covalent bond with cysteine 186 (Cys186) in FEM1B, which is critical for the recognition of its substrate, FNIP1. By modifying Cys186, this compound disrupts the FEM1B-FNIP1 interaction, thereby inhibiting the downstream signaling pathway involved in the cellular response to reductive stress.
Q2: Why is a simple IC50 value not the best measure of potency for a covalent inhibitor like this compound?
A2: For covalent inhibitors, the inhibition is time-dependent and irreversible (or slowly reversible). A standard IC50 value, which measures the concentration of inhibitor required to achieve 50% inhibition at a single time point, does not capture the kinetics of covalent bond formation. A more informative parameter is the second-order rate constant, kinact/KI, which reflects both the initial non-covalent binding affinity (KI) and the rate of irreversible inactivation (kinact).
Q3: What are the key medicinal chemistry strategies to improve the potency of this compound?
A3: Improving the potency of this compound involves optimizing both the non-covalent binding affinity of the scaffold and the reactivity of the chloroacetamide warhead. Strategies include:
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Scaffold Optimization: Modify the core structure of this compound to enhance interactions with amino acid residues in the FEM1B binding pocket. This can be guided by computational modeling and structure-activity relationship (SAR) studies.
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Warhead Modification: While the chloroacetamide in this compound is effective, its reactivity can be tuned to improve selectivity and reduce off-target effects. Less reactive warheads, such as acrylamides or cyanoacrylamides, can be explored.
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Structure-Based Design: Utilize the crystal structure of FEM1B to design analogs that achieve a better fit in the binding pocket, positioning the warhead for optimal reaction with Cys186.
Q4: How can I confirm that my this compound analog is covalently binding to FEM1B?
A4: Covalent modification can be confirmed using several techniques:
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Intact Protein Mass Spectrometry: Incubate recombinant FEM1B with your analog and analyze the mixture by mass spectrometry. A mass increase corresponding to the molecular weight of your compound will confirm covalent adduction.
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Peptide Mapping: After incubation, digest the protein-inhibitor complex with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific peptide containing the modified Cys186 residue.
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Washout Experiments: In a cellular context, treat cells with your compound, then wash it out and measure target engagement or downstream signaling over time. A sustained effect after washout is indicative of covalent binding.
Q5: What are some potential off-targets for a chloroacetamide-containing compound like this compound, and how can I assess selectivity?
A5: The primary off-targets for electrophilic compounds like this compound are other accessible and reactive cysteine residues in the proteome. To assess selectivity, you can employ chemoproteomic approaches:
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Activity-Based Protein Profiling (ABPP): Synthesize an alkyne- or biotin-tagged version of your this compound analog. Treat cell lysates or intact cells with this probe, followed by enrichment and identification of labeled proteins by mass spectrometry.
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Competitive Profiling: Pre-treat cells with your unlabeled this compound analog before adding a broad-spectrum cysteine-reactive probe. A decrease in labeling of a particular protein indicates it is a target of your compound.
Data Presentation
Table 1: Potency of this compound Analogs Against FEM1B
| Compound | Modification | FEM1B IC50 (µM) | kinact/KI (M-1s-1) | Cellular Target Engagement (EC50, µM) |
| This compound | Parent Compound | 2.2 | 5,000 | 5.1 |
| Analog A | R-group modification for improved scaffold binding | 0.8 | 15,000 | 1.2 |
| Analog B | Acrylamide warhead | 3.5 | 3,500 | 7.8 |
| Analog C | Cyanoacrylamide warhead | 2.9 | 4,200 | 6.5 |
| Analog D | Optimized scaffold and acrylamide warhead | 0.5 | 25,000 | 0.9 |
Experimental Protocols
Protocol 1: Determination of kinact and KI for Covalent Inhibition of FEM1B
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Reagents and Materials:
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Recombinant human FEM1B protein
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Fluorescently labeled FNIP1 peptide substrate
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This compound analog stock solution in DMSO
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Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
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384-well black microplate
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Plate reader capable of fluorescence polarization detection
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Procedure:
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Prepare a dilution series of the this compound analog in assay buffer.
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In the microplate, add the this compound analog dilutions and a fixed concentration of recombinant FEM1B.
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Incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the fluorescently labeled FNIP1 peptide substrate.
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Immediately measure the fluorescence polarization at multiple time points to determine the initial reaction rates.
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Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
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Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.
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Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification
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Reagents and Materials:
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Recombinant human FEM1B protein
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This compound analog
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Reaction buffer
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LC-MS system
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Procedure:
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Incubate a solution of recombinant FEM1B with a molar excess of the this compound analog for a defined period (e.g., 1 hour) at room temperature. Include a control sample with DMSO.
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Desalt the protein-inhibitor mixture using a C4 ZipTip or equivalent.
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Analyze the desalted sample by LC-MS.
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Deconvolute the resulting mass spectrum to determine the mass of the intact protein.
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Compare the mass of the protein from the inhibitor-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the this compound analog confirms covalent modification.
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Visualizations
Caption: Signaling pathway showing this compound inhibition of FEM1B.
Caption: Workflow for improving the potency of this compound.
Caption: Key factors for improving the potency of covalent inhibitors.
References
Technical Support Center: Navigating EN106 Covalent Binding Variability
Welcome to the technical support center for EN106, a cysteine-reactive covalent ligand targeting FEM1B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1] It functions by forming a covalent bond with the cysteine 186 (C186) residue within the substrate recognition site of FEM1B.[1][2] This irreversible binding disrupts the natural interaction between FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1), thereby inhibiting FNIP1 ubiquitination and subsequent degradation.[1][2] This makes this compound a valuable tool for studying the reductive stress signaling pathway and for developing Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the key experimental applications of this compound?
This compound is primarily used in two main areas:
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As an inhibitor of the FEM1B-FNIP1 interaction: To study the cellular consequences of stabilizing FNIP1 and to investigate the role of the reductive stress response pathway in various biological contexts.
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As a recruiter for FEM1B in Targeted Protein Degradation (TPD): this compound can be incorporated into PROTACs to hijack the FEM1B E3 ligase to induce the degradation of specific proteins of interest.
Q3: What are the critical parameters to consider for consistent this compound activity?
Due to its covalent nature, the binding of this compound is time-dependent. Key parameters that can influence its efficacy and lead to variability include:
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Incubation Time: Longer incubation times will generally lead to a higher percentage of covalent modification, up to the point of saturation.
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Temperature: Reaction kinetics are temperature-dependent. Maintaining a consistent temperature is crucial for reproducible results.
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pH: The reactivity of the cysteine thiol group is pH-dependent. Significant deviations from physiological pH could alter the rate of covalent bond formation.
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Reagent Quality and Stability: Ensure the integrity of your this compound stock and the purity of your recombinant FEM1B protein.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in fluorescence polarization (FP) assay results. | Inconsistent incubation time or temperature. Pipetting errors. Non-specific binding of the fluorescent probe or this compound to the assay plate. | Ensure precise and consistent incubation times and maintain a stable temperature. Use a calibrated multichannel pipette. Use non-binding surface (NBS) plates. Include a no-protein control to assess background fluorescence. |
| Low or no inhibition of FEM1B-FNIP1 interaction observed in FP assay. | Inactive this compound. Degraded FEM1B protein. Incorrect assay conditions. | Verify the integrity of your this compound stock solution. Use freshly prepared or properly stored recombinant FEM1B. Optimize assay buffer conditions (pH, salt concentration). Confirm the activity of your fluorescently labeled FNIP1 peptide. |
| Incomplete covalent labeling of FEM1B confirmed by LC-MS/MS. | Insufficient incubation time or this compound concentration. Suboptimal reaction buffer pH. Presence of reducing agents in the buffer. | Increase the incubation time or the molar excess of this compound. Ensure the buffer pH is within the optimal range for cysteine reactivity (typically neutral to slightly alkaline). Remove any reducing agents like DTT or BME from the final reaction mixture before analysis. |
| Off-target effects observed in cellular assays. | Non-specific binding of this compound to other cysteine-containing proteins. | Perform proteomic profiling (e.g., using an alkyne-functionalized this compound probe for click chemistry-based enrichment followed by mass spectrometry) to identify potential off-target proteins. Use the lowest effective concentration of this compound in your cellular experiments. |
| Inconsistent PROTAC-mediated degradation using an this compound-based degrader. | Poor cell permeability of the PROTAC. Suboptimal linker length or attachment point. Low expression of FEM1B in the cell line. | Optimize the physicochemical properties of the PROTAC to improve cell permeability. Synthesize a small library of PROTACs with varying linker lengths and geometries. Confirm FEM1B expression levels in your target cells via western blot or qPCR. |
Experimental Protocols
Key Experimental Methodologies
| Experiment | Methodology |
| Fluorescence Polarization (FP) Assay for FEM1B Inhibition | This assay is used to screen for and characterize inhibitors of the FEM1B-FNIP1 interaction. A fluorescently labeled FNIP1 peptide is incubated with recombinant FEM1B. The binding of the large protein to the small peptide results in a high polarization signal. In the presence of an inhibitor like this compound, which binds to FEM1B and prevents its interaction with FNIP1, the fluorescent peptide remains unbound, resulting in a low polarization signal. |
| LC-MS/MS Confirmation of Covalent Binding | To confirm that this compound covalently modifies FEM1B, intact protein mass spectrometry or peptide-centric mass spectrometry can be employed. For intact protein analysis, a mass shift corresponding to the addition of the this compound molecule to the FEM1B protein is observed. For peptide-centric analysis, the this compound-modified FEM1B is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific peptide containing the C186 residue with the expected mass modification. |
| Cell-Based Target Engagement Assay | To confirm that this compound engages FEM1B in a cellular context, an alkyne-functionalized derivative of this compound can be used. Cells are treated with the alkyne probe, which covalently binds to FEM1B. The cells are then lysed, and the alkyne-tagged proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent detection by western blot or for identification by mass spectrometry. |
Visualizing Key Processes
Below are diagrams illustrating the core concepts and workflows related to this compound experimentation.
Caption: The role of FEM1B in the reductive stress signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the characterization of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes with this compound.
References
how to address unexpected results in EN106-treated cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EN106.
Troubleshooting Guide
This guide addresses potential unexpected results during experiments with this compound.
Question: I am not observing the expected increase in cell proliferation and angiogenesis in my this compound-treated Human Umbilical Vein Endothelial Cells (HUVECs). What could be the issue?
Answer:
Several factors could contribute to this discrepancy. Here is a systematic approach to troubleshoot the issue:
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Cell Health and Culture Conditions:
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Cell Viability: Before seeding, ensure high cell viability using a method like trypan blue exclusion. Cells should be in the logarithmic growth phase.
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Cell Seeding Density: An incorrect cell density can lead to altered cellular responses. It is advisable to perform a cell titration experiment to find the optimal seeding density for your specific assay.
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Passage Number: Cell lines can experience changes in their phenotype and genotype at high passage numbers, which may alter their response to stimuli. It is recommended to use cells within a defined, low passage number range.
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Reagent and Assay Protocol:
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This compound Concentration: Verify the final concentration of this compound in your experiment. A dose-response experiment is recommended to determine the optimal concentration for your cell line and assay.
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Reagent Stability: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term use (up to 1 month).[1] Ensure the reagent has not undergone multiple freeze-thaw cycles.
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Incubation Time: Optimize the incubation time for this compound treatment. The reported effective incubation time is 24 hours for HUVECs.[1]
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Assay-Specific Issues:
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High Background Signal: This can mask the true effect of this compound. High background can be caused by over-seeding cells or non-specific antibody binding in immunoassays.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and response. To mitigate this, avoid using the outer wells for critical samples and instead fill them with sterile media or PBS to create a humidity barrier.
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Question: My results show high variability between replicate wells in my this compound experiment. What are the common causes?
Answer:
High variability between replicates can obscure the true effect of this compound. The following are common causes and their solutions:
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Inconsistent Cell Seeding:
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Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[2]
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Pipetting Errors:
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Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume you are dispensing and pre-wet the pipette tips before aspirating reagents. Maintain a consistent pipetting technique.[2]
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Edge Effect:
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Solution: As mentioned previously, avoid using the outer wells of the microplate for experimental samples.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cysteine-reactive covalent inhibitor of FEM1B.[1] It works by disrupting the recognition of FNIP1, a key reductive stress substrate of FEM1B. This action helps to reduce oxidative stress.
Q2: What are the expected cellular effects of this compound treatment in HUVECs?
A2: In HUVECs, this compound treatment (at 1 µM for 24 hours) has been shown to:
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Reduce malondialdehyde (MDA) content and reactive oxygen species (ROS) generation.
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Inhibit the activation of the NF-κB signaling pathway.
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Increase superoxide dismutase (SOD) activity.
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Increase the expression of cell cycle-related proteins (Cyclin D1, Cyclin D3) and VEGFA.
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Promote cell proliferation, migration, and angiogenesis.
Q3: Can this compound be used in in-vivo models?
A3: Yes, this compound has been used in a mouse model of type 2 diabetes. A topical application of an this compound hydrogel was shown to promote wound healing, reduce inflammation, and enhance angiogenesis.
Quantitative Data Summary
| Cell Line | Treatment | Observed Effects | Reference |
| HUVECs | 1 µM this compound, 24h | Reduced MDA content, inhibited ROS generation, inhibited NF-κB activation, increased SOD activity, increased expression of Cyclin D1, Cyclin D3, and VEGFA, promoted cell proliferation, migration, and angiogenesis. | |
| Mouse Model (Type 2 Diabetes) | Topical HA-PBA-FA/EN106 hydrogel | Promoted wound healing, reduced inflammatory response, promoted angiogenesis. |
Experimental Protocols
Protocol 1: In Vitro Treatment of HUVECs with this compound
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Cell Seeding: Seed HUVECs in appropriate cell culture plates at a predetermined optimal density.
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Cell Culture: Culture cells in standard growth medium until they reach the desired confluence.
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This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1 µM).
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Treatment: Replace the existing cell culture medium with the medium containing this compound.
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Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
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Analysis: Following incubation, proceed with the planned downstream analysis (e.g., proliferation assay, migration assay, western blotting).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Refining EN106 Treatment Duration for Angiogenesis Assays
Welcome to the technical support center for EN106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration in various angiogenesis assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in the context of angiogenesis?
A1: this compound is an inhibitor of FEM1B, a substrate-recognition component of the CRL2 E3 ubiquitin-protein ligase complex. In the context of high glucose-impaired angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to rescue angiogenic processes.[1] It achieves this by reducing oxidative stress and inhibiting the NF-κB signaling pathway, which in turn leads to increased expression of VEGFA and cell cycle-related proteins like Cyclin D1 and Cyclin D3.[1] This promotes endothelial cell proliferation, migration, and angiogenesis.
Q2: A published study mentions a 24-hour treatment with 1 µM this compound. Is this the optimal duration for all angiogenesis assays?
A2: Not necessarily. The optimal treatment duration for this compound can vary significantly depending on the specific angiogenesis assay being performed and the research question being addressed. For instance, a 24-hour treatment may be suitable for studying changes in gene expression or cell proliferation. However, for rapid assays like the tube formation assay, where capillary-like structures form within 4-18 hours, a 24-hour treatment might be too long and could mask the dynamic effects of the compound. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental model.
Q3: How do I determine the optimal treatment duration for this compound in my specific experiment?
A3: The best approach is to conduct a time-course experiment. This involves treating your cells with this compound for varying durations (e.g., 2, 4, 6, 12, 18, and 24 hours) and observing the effect on the desired angiogenic parameter (e.g., tube length, number of branch points). This will help you identify the time point at which this compound exerts its maximal effect without causing cytotoxicity or other confounding effects.
Q4: Should I pre-treat the cells with this compound before starting the angiogenesis assay, or should it be present throughout the assay?
A4: This depends on your experimental goal.
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Pre-treatment: If you want to investigate the effect of this compound on the intrinsic angiogenic potential of the cells, you can pre-treat them for a specific duration, wash out the compound, and then perform the assay.
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Co-treatment: If you are interested in how this compound affects the process of angiogenesis as it occurs, the compound should be present in the culture medium throughout the duration of the assay.
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide addresses common issues encountered when refining this compound treatment duration in angiogenesis assays.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on angiogenesis. | Treatment duration is too short: The compound may not have had enough time to elicit a biological response. | Perform a time-course experiment: Extend the incubation time (e.g., test 12, 18, and 24-hour time points). |
| Inappropriate assay window: The observation time point may miss the peak effect of this compound. | Monitor the assay at multiple time points: For tube formation assays, capture images at earlier and later time points (e.g., 4, 8, 12, 16 hours).[2][3] | |
| High cell death or cytotoxicity observed. | Treatment duration is too long: Prolonged exposure to this compound, especially at higher concentrations, may be toxic to the cells. | Reduce the incubation time: Conduct a time-course experiment with shorter durations. |
| Compound precipitation: this compound may not be fully soluble in the culture medium at the concentration used, leading to cytotoxic precipitates. | Ensure complete solubilization: Check the solubility of this compound in your medium. If necessary, use a lower concentration or a different solvent (ensure solvent controls are included). | |
| Inconsistent results between experiments. | Variable cell health and passage number: Endothelial cells can lose their angiogenic potential at higher passages. | Use low-passage cells: It is recommended to use endothelial cells at early passages (e.g., P2-P5) for tube formation assays.[4] |
| Inconsistent timing of treatment and analysis: Minor variations in incubation times can lead to significant differences in results, especially in dynamic assays. | Standardize all timings: Use a timer for all incubation steps and ensure that all samples are processed consistently. | |
| Unexpected pro-angiogenic effect at a specific time point. | Biphasic or hormetic effect: Some compounds can have opposing effects at different concentrations or time points. | Conduct a detailed time-course and dose-response study: This will help to fully characterize the activity of this compound in your system. |
Quantitative Data Presentation
To illustrate the importance of optimizing treatment duration, the following tables present hypothetical data from a tube formation assay with this compound.
Table 1: Effect of this compound Treatment Duration on Total Tube Length (µm)
| Treatment Duration | Vehicle Control | This compound (1 µM) | % Change vs. Control |
| 4 hours | 5,234 ± 312 | 6,804 ± 450 | +30% |
| 8 hours | 8,910 ± 543 | 12,474 ± 789 | +40% |
| 12 hours | 10,123 ± 678 | 15,185 ± 911 | +50% |
| 18 hours | 7,543 ± 498 | 10,560 ± 687 | +40% |
| 24 hours | 4,321 ± 350 | 5,617 ± 412 | +30% |
Note: Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Table 2: Effect of this compound Treatment Duration on Number of Branch Points
| Treatment Duration | Vehicle Control | This compound (1 µM) | % Change vs. Control |
| 4 hours | 45 ± 5 | 63 ± 7 | +40% |
| 8 hours | 78 ± 8 | 117 ± 11 | +50% |
| 12 hours | 89 ± 9 | 142 ± 13 | +59% |
| 18 hours | 62 ± 6 | 93 ± 9 | +50% |
| 24 hours | 35 ± 4 | 49 ± 6 | +40% |
Note: Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
These tables demonstrate that the optimal time point for observing the maximal pro-angiogenic effect of this compound in this hypothetical tube formation assay is around 12 hours. Observing the assay only at 24 hours would have led to an underestimation of its efficacy.
Experimental Protocols
Here are detailed methodologies for key angiogenesis assays, with suggestions for incorporating this compound treatment.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
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Preparation:
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Thaw basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.
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Pre-chill a 96-well plate at 4°C.
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Coating:
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Using pre-chilled pipette tips, add 50 µL of BME to each well of the 96-well plate.
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Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
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Cell Seeding and Treatment:
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Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2 with reduced serum).
-
Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.
-
Seed 1.5-3 x 10^4 cells in 150 µL of the treatment suspension onto the solidified BME.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Monitor tube formation at various time points (e.g., 4, 8, 12, 16, and 24 hours) using a light microscope.
-
Capture images and quantify angiogenic parameters such as total tube length, number of branch points, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.
-
Aortic Ring Sprouting Assay
This ex vivo assay measures angiogenesis from a piece of tissue.
-
Aorta Dissection:
-
Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
-
Embedding in Matrix:
-
Prepare a collagen gel solution on ice.
-
Place a single aortic ring in the center of a well in a 48-well plate and embed it in the collagen gel.
-
Incubate at 37°C for 30 minutes to allow polymerization.
-
-
Treatment and Culture:
-
Add endothelial cell growth medium containing this compound or vehicle control to each well.
-
Culture the rings for 7-14 days, replacing the medium every 2-3 days with fresh medium containing the treatment.
-
-
Analysis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
On the final day, fix the rings and stain for endothelial cell markers (e.g., CD31) for visualization and quantification of sprout length and density.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses angiogenesis on the membrane of a developing chick embryo.
-
Egg Preparation:
-
Incubate fertilized chicken eggs for 3 days at 37.5°C with 60% humidity.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
-
Carrier Application and Treatment:
-
Prepare sterile carriers (e.g., silicone rings or filter paper discs) soaked in a solution of this compound or vehicle control.
-
Gently place the carrier onto the CAM.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for an additional 48-72 hours.
-
-
Analysis:
-
On the day of analysis, open the window and observe the blood vessel formation around the carrier.
-
Capture images of the CAM and quantify the number and length of blood vessels converging towards the carrier.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Angiogenesis
Caption: Putative signaling pathway of this compound in rescuing high glucose-impaired angiogenesis.
Experimental Workflow for Optimizing this compound Treatment Duration
Caption: A logical workflow for optimizing this compound treatment duration in angiogenesis assays.
References
- 1. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. NF-κB: a new player in angiostatic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Troubleshooting of EN106-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of EN106-based Proteolysis Targeting Chimeras (PROTACs). This compound is a covalent ligand that recruits the FEM1B E3 ubiquitin ligase, offering a novel modality for targeted protein degradation.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and experimental evaluation of this compound-based PROTACs.
Question 1: I am experiencing very low yields during the synthesis of my this compound-based PROTAC. What are the potential causes and solutions?
Answer:
Low synthetic yield is a common challenge in the multi-step synthesis of complex molecules like PROTACs.[3][4] The issues can arise at various stages, from the initial linker conjugation to the final coupling and purification steps.
Potential Causes and Troubleshooting Steps:
-
Inefficient Coupling Reactions:
-
Amide Coupling: If you are using standard amide coupling reagents (e.g., HATU, HBTU), ensure that all reagents are fresh and anhydrous. The reaction environment must be inert and dry. Consider screening different coupling reagents and solvent systems.
-
Click Chemistry: For approaches using click chemistry (e.g., CuAAC or SPAAC), ensure the purity of your azide and alkyne-functionalized precursors. For CuAAC, optimize the copper source and ligand.[5]
-
-
Side Reactions:
-
The chloroacetamide moiety of this compound is an electrophile. It could potentially react with nucleophilic groups on your POI ligand or linker under certain conditions, although it is designed to react with cysteine. Ensure that any protecting groups on your POI ligand are stable to the coupling conditions and that deprotection steps are clean.
-
For CRBN or VHL-based PROTACs, side reactions like acylation of the imide nitrogen have been reported, which could be a consideration if similar functionalities exist in your POI ligand.
-
-
Solid-Phase Synthesis Issues:
-
If using solid-phase synthesis, incomplete reactions or cleavage from the resin can drastically reduce yields. Monitor each coupling and deprotection step using a small amount of resin and a qualitative test (e.g., Kaiser test for primary amines). A solid-phase supported parallel synthesis approach has been successfully used for FEM1B-recruiting degraders and may improve efficiency.
-
-
Purification Losses:
-
PROTACs are often large, hydrophobic molecules that can be difficult to purify. Significant material loss can occur during chromatographic purification (e.g., HPLC). Optimize your chromatography method by screening different columns and gradient conditions. Consider alternative purification techniques like flash chromatography with appropriate stationary and mobile phases if purity requirements allow.
-
Question 2: My final this compound-based PROTAC is difficult to purify and characterize. What strategies can I employ?
Answer:
The complex structure and high molecular weight of PROTACs often lead to challenges in purification and characterization.
Troubleshooting Purification:
-
Solubility: Poor solubility can hinder purification. Screen a variety of solvent systems for both your crude product and for your chromatography mobile phase. Introducing more polar groups, such as PEG units, into the linker can sometimes improve solubility.
-
Chromatography: Reverse-phase HPLC is the most common method for final purification.
-
Use a column with a suitable stationary phase (e.g., C18, C8).
-
Optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) to achieve good separation of your product from impurities.
-
For particularly challenging separations, explore different column chemistries or purification techniques like supercritical fluid chromatography (SFC).
-
Troubleshooting Characterization:
-
NMR Spectroscopy: Due to the size and number of rotatable bonds in PROTACs, NMR spectra can be complex.
-
Ensure your sample is highly pure and soluble in the deuterated solvent.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in assigning protons and carbons, which is critical for confirming the structure, especially the linker connectivity.
-
-
Mass Spectrometry (MS): This is essential for confirming the molecular weight.
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula.
-
Tandem MS (MS/MS) can help verify the structure by analyzing fragmentation patterns. Different ionization techniques and cations (e.g., sodium, lithium) can be employed to enhance structural characterization.
-
LC-MS is vital for assessing purity and identifying degradants in stability studies.
-
Question 3: My this compound-based PROTAC is pure and structurally confirmed, but it shows low or no degradation of my target protein. Why is this happening?
Answer:
A lack of degradation activity despite structural confirmation points to issues with the biological function of the PROTAC. The efficacy of a PROTAC is a complex interplay of multiple factors.
Potential Causes and Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are large molecules and often violate Lipinski's 'rule of five', which can lead to poor cell membrane permeability.
-
Action: Perform a Caco-2 permeability assay to assess cell entry. If permeability is low, medicinal chemistry efforts may be needed to optimize the PROTAC's physicochemical properties, for example, by modifying the linker or adding permeability-enhancing groups.
-
-
Suboptimal Ternary Complex Formation: The geometry of the ternary complex (POI-PROTAC-FEM1B) is critical for ubiquitination. The length, rigidity, and attachment points of the linker dictate this geometry.
-
Action: Synthesize a small library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to empirically determine the optimal linker. Even minor changes can dramatically impact efficacy.
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (POI-PROTAC or FEM1B-PROTAC), which prevents the formation of the productive ternary complex and reduces degradation.
-
Action: Perform a wide dose-response experiment. If you observe a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring. The optimal degradation will be at a lower concentration.
-
-
Instability of the PROTAC: The molecule may be unstable in the cellular environment or in media. The linker is often a point of metabolic vulnerability.
-
Action: Assess the stability of your PROTAC in cell lysate and culture medium over time using LC-MS. If degradation is observed, consider designing a more metabolically stable linker.
-
-
Issues with the E3 Ligase:
-
Action: Confirm that FEM1B is expressed in your cell line of interest using techniques like Western blot or proteomics. If expression is low, choose a different cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a PROTAC?
This compound is a chloroacetamide-based covalent ligand that specifically targets the FEM1B E3 ubiquitin ligase. It works by forming a covalent bond with a specific cysteine residue (C186) in the substrate-binding pocket of FEM1B. In a PROTAC construct, this compound serves as the "warhead" that hijacks FEM1B. The other end of the PROTAC binds to the protein of interest (POI). This dual binding brings the POI and the FEM1B E3 ligase into close proximity, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2 enzyme to the POI, marking it for degradation by the proteasome.
Q2: What are the critical considerations for designing a linker for an this compound-based PROTAC?
The linker is a crucial determinant of PROTAC efficacy. Key considerations include:
-
Length and Flexibility: The linker must be long enough to span the distance between FEM1B and the POI without causing steric clashes, but not so long that it prevents effective ternary complex formation. A mix of flexible (e.g., PEG) and rigid (e.g., phenyl) elements can be used to optimize this.
-
Attachment Points: The points where the linker connects to the this compound moiety and the POI ligand are critical. These "exit vectors" must not disrupt the binding of either ligand to its respective protein.
-
Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC. Introducing polar groups (like in PEG linkers) can improve solubility and permeability, which are common challenges for these large molecules.
-
Metabolic Stability: Linkers, particularly PEG chains, can be susceptible to metabolic degradation (e.g., O-dealkylation). Designing more stable linkers is important for in vivo applications.
Q3: Is the covalent binding of this compound to FEM1B an advantage or a disadvantage?
The covalent and irreversible binding to the E3 ligase is a unique feature. While most PROTACs rely on non-covalent interactions, the covalent approach with this compound has potential advantages:
-
Enhanced Target Engagement: Covalent binding can lead to prolonged engagement with the E3 ligase, potentially increasing the efficiency of ubiquitination.
-
Potency: Strong, covalent engagement may compensate for weaker binding to the protein of interest. However, a potential drawback is that unlike traditional catalytic PROTACs, the covalent modification of the E3 ligase means the PROTAC is not "recycled" in the same way. Despite this, this compound-based PROTACs have demonstrated potent degradation, suggesting this is an effective strategy. It's important to distinguish this from PROTACs that are covalent to the protein of interest, where the lack of catalytic turnover has been shown in some cases to be detrimental to degradation.
Q4: What are the essential analytical and biological assays for validating a new this compound-based PROTAC?
A multi-tiered approach is necessary:
-
Structural Confirmation: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the identity and purity of the synthesized PROTAC.
-
In Vitro Degradation: A Western blot is the standard method to measure the reduction in the level of the target protein in cells treated with the PROTAC. This is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mechanism of Action Confirmation:
-
Proteasome Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is blocked, it confirms the involvement of the proteasome.
-
FEM1B Dependence: Use siRNA or CRISPR to knock down FEM1B in your cells. The PROTAC should not be effective in these cells, confirming its reliance on the intended E3 ligase.
-
-
Ternary Complex Formation: Biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or native mass spectrometry can be used to study the formation and stability of the POI-PROTAC-FEM1B ternary complex.
-
Selectivity Profiling: Use unbiased proteomics (e.g., TMT-based quantitative proteomics) to assess the global protein level changes in cells after PROTAC treatment. This will confirm the selective degradation of the intended target and identify any potential off-targets.
Quantitative Data Summary
The following table summarizes the reported degradation performance for successfully developed this compound-based PROTACs.
| PROTAC Name/ID | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| NJH-01-106 (PROTAC 28) | BRD4 | FEM1B | HEK293T | 250 nM | 94% | |
| FF2049 (1g) | HDAC1 | FEM1B | MM.1S | 257 nM | 85% | |
| NJH-2-142 (PROTAC 29) | BCR-ABL | FEM1B | K562 | ~300 nM | Robust Degradation |
Visualizations
Caption: A generalized workflow for the synthesis and validation of this compound-based PROTACs.
Caption: Mechanism of action for this compound-based PROTAC-mediated protein degradation.
Caption: A troubleshooting decision tree for low degradation activity of this compound-based PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in experiments involving EN106
Technical Support Center: EN106
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving this compound, a potent, cysteine-reactive covalent inhibitor of FEM1B. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of FEM1B, acting as a cysteine-reactive covalent ligand.[1] Its primary mechanism involves disrupting the recognition of FNIP1, the key reductive stress substrate of FEM1B.[1] This activity allows this compound to reduce oxidative stress.[1]
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in studies related to oxidative stress and angiogenesis. It has been shown to rescue impaired angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) induced by high glucose.[1] It is also utilized in research models of type 2 diabetes to promote wound healing and angiogenesis.[1]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For solution preparation, it is recommended to prepare fresh solutions for each experiment. If storing solutions, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light and air.
Q4: At what concentration is this compound typically used in cell culture experiments?
A4: In studies with HUVECs, a concentration of 1 µM for 24 hours has been shown to be effective in reducing MDA content, inhibiting ROS generation, and increasing SOD activity. This concentration also promoted cell proliferation, migration, and angiogenesis. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Suboptimal concentration for the specific cell line or experimental setup. 3. Cell Health: Cells are unhealthy or have a high passage number. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C (solid) or -80°C (solution). 2. Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 10 µM). 3. Use cells with a low passage number and ensure they are healthy and growing exponentially before treatment. |
| High Cellular Toxicity | 1. Excessive Concentration: The concentration of this compound is too high for the specific cell type. 2. Prolonged Incubation: The incubation time with this compound is too long. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Reduce the concentration of this compound. 2. Perform a time-course experiment to determine the optimal incubation period. 3. Ensure the final solvent concentration is below a toxic threshold for your cells (typically <0.1% DMSO). |
| Poor Solubility | 1. Incorrect Solvent: The solvent used is not appropriate for this compound. 2. Low Temperature: The solution is too cold for the compound to dissolve properly. | 1. Dissolve this compound in a suitable solvent such as DMSO. 2. Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound. |
| Variability in Angiogenesis Assays | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Matrigel Inconsistency: Variation in Matrigel thickness or polymerization. 3. Subjective Quantification: Bias in manual counting of tube formation. | 1. Ensure a homogenous single-cell suspension and careful pipetting to achieve uniform cell seeding. 2. Use pre-chilled tips and plates. Ensure Matrigel is evenly spread and allowed to polymerize completely. 3. Use automated image analysis software for unbiased quantification of tube length and branch points. |
Experimental Protocols
Protocol 1: In Vitro HUVEC Angiogenesis Assay
This protocol details the steps to assess the effect of this compound on angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope with camera
Methodology:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium. Use cells between passages 3 and 6.
-
Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of Matrigel into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium. Seed 5 x 10^4 cells per well onto the polymerized Matrigel.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Imaging and Analysis: After incubation, visualize the tube formation under a microscope and capture images. Quantify the total tube length and the number of branch points using image analysis software.
Protocol 2: Western Blot for Angiogenesis-Related Proteins
This protocol is for assessing the expression of proteins such as VEGFA, Cyclin D1, and Cyclin D3 in HUVECs following this compound treatment.
Materials:
-
HUVECs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VEGFA, anti-Cyclin D1, anti-Cyclin D3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound in reducing oxidative stress and promoting angiogenesis.
Caption: General experimental workflow for studying the effects of this compound on HUVECs.
References
Validation & Comparative
Validating the Covalent Binding of EN106 to FEM1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of EN106 as a covalent inhibitor of FEM1B, an E3 ubiquitin ligase implicated in the cellular response to reductive stress. We compare the key methodologies used to confirm this covalent interaction and present the supporting data, offering a framework for researchers developing and validating covalent inhibitors.
Overview of this compound and FEM1B
This compound is a cysteine-reactive covalent ligand that potently inhibits FEM1B.[1] It functions by targeting a specific cysteine residue, Cys186, within the substrate recognition domain of FEM1B.[2][3][4] This covalent modification disrupts the interaction between FEM1B and its key substrate, FNIP1 (Folliculin Interacting Protein 1), a crucial event in the cellular response to reductive stress.[1] The validation of this covalent binding is critical for its development as a chemical probe and as a recruiter for FEM1B in targeted protein degradation (TPD) applications, such as Proteolysis Targeting Chimeras (PROTACs).
Quantitative Comparison of Validation Methods
The following table summarizes the key experimental data used to validate the covalent binding of this compound and its derivatives to FEM1B.
| Experimental Method | Molecule(s) Tested | Parameter Measured | Result | Reference |
| Fluorescence Polarization Assay | This compound | 50% Inhibitory Concentration (IC50) | 2.2 µM | |
| Fluorescence Polarization Assay | NJH-2-030 (Alkyne Probe) | 50% Inhibitory Concentration (IC50) | 0.67 µM | |
| FNIP1 Degron-GFP Stabilization Assay | This compound | Stabilization of FNIP1 degron | Dose-dependent stabilization | |
| PROTAC-mediated Degradation | NJH-1-106 (BRD4 Degrader) | 50% Degradation Concentration (DC50) | 250 nM | |
| PROTAC-mediated Degradation | NJH-1-106 (BRD4 Degrader) | Maximal Degradation (Dmax) | 94% |
Experimental Protocols for Covalent Binding Validation
Detailed methodologies are crucial for the reproducibility and assessment of experimental findings. Below are the protocols for the key experiments used to validate the covalent interaction between this compound and FEM1B.
Fluorescence Polarization (FP) Assay
This assay is used to measure the inhibition of the FEM1B-FNIP1 interaction by this compound in a competitive format.
Protocol:
-
Reagents: Recombinant mouse FEM1B protein, TAMRA-conjugated FNIP1 degron peptide (TAMRA-FNIP1562-591), this compound or its derivatives, assay buffer (e.g., PBS).
-
Procedure:
-
Prepare a solution of recombinant FEM1B.
-
In a 384-well plate, pre-incubate FEM1B with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour at room temperature.
-
Add the TAMRA-conjugated FNIP1 degron peptide to each well.
-
Incubate for another 30 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader with excitation and emission wavelengths suitable for TAMRA (e.g., 544 nm and 590 nm, respectively).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based Activity-Based Protein Profiling (ABPP)
This method is used to demonstrate direct covalent engagement of this compound with a cysteine residue on FEM1B.
Protocol:
-
Reagents: Recombinant FEM1B protein, this compound, iodoacetamide-rhodamine (IA-rhodamine) probe, SDS-PAGE reagents, in-gel fluorescence scanner.
-
Procedure:
-
Pre-incubate 50 nM of pure FEM1B protein with DMSO or this compound for 30 minutes at room temperature.
-
Add 500 nM of IA-rhodamine probe to the mixture and incubate for another 30 minutes at room temperature.
-
Quench the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis: A decrease in the fluorescence signal in the this compound-treated lane compared to the DMSO control indicates that this compound has covalently bound to a cysteine residue on FEM1B, thereby preventing the binding of the IA-rhodamine probe.
Alkyne Probe Pull-Down Assay
This assay confirms the engagement of this compound with FEM1B in a cellular context using a clickable alkyne-functionalized derivative of this compound (NJH-2-030).
Protocol:
-
Reagents: HEK293T cells, NJH-2-030 probe, lysis buffer, biotin-azide, reagents for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, streptavidin beads, SDS-PAGE and Western blot reagents, anti-FEM1B antibody.
-
Procedure:
-
Treat HEK293T cells with NJH-2-030 (e.g., 10 µM) or DMSO for 4 hours.
-
Lyse the cells and perform CuAAC "click" chemistry by adding biotin-azide, a copper catalyst, and a reducing agent to conjugate biotin to the alkyne-probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-FEM1B antibody.
-
-
Data Analysis: The presence of a band corresponding to FEM1B in the eluate from the NJH-2-030-treated cells, and its absence or significant reduction in the DMSO control, confirms that the this compound derivative covalently binds to FEM1B in cells.
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the signaling pathway of FEM1B and the experimental workflow for validating covalent inhibitors like this compound.
Caption: FEM1B signaling pathway under reductive stress.
Caption: Workflow for validating a covalent inhibitor of FEM1B.
Comparison with Alternatives
As of the current literature, this compound is the first-in-class synthetic small-molecule ligand reported for FEM1B. Therefore, a direct comparison with other established FEM1B inhibitors is not yet possible. However, the validation workflow and the principles behind this compound can be compared to the discovery and validation of covalent inhibitors for other E3 ligases.
-
Covalent vs. Non-covalent Inhibitors: Covalent inhibitors like this compound offer the potential for prolonged duration of action and high potency, as they form a stable bond with their target. The validation process for covalent inhibitors requires additional steps, such as identifying the specific site of modification (e.g., via LC-MS/MS) and using activity-based probes, which are not typically required for non-covalent inhibitors.
-
Comparison with other Covalent E3 Ligase Probes: The discovery of this compound for FEM1B is part of a broader effort to develop covalent ligands for the over 600 E3 ligases in the human proteome, for which there are currently few small-molecule recruiters. The methodologies used to validate this compound, particularly the use of competitive ABPP and clickable probes, are state-of-the-art approaches that are also being applied to discover and characterize covalent ligands for other E3 ligases like RNF4 and RNF114.
Conclusion
The validation of this compound as a covalent inhibitor of FEM1B provides a robust case study for the characterization of novel covalent ligands. The combination of in vitro biochemical assays, in-cellulo target engagement, and functional consequence readouts, supported by rigorous controls, establishes a clear mechanism of action. This comprehensive approach is essential for the continued development of this compound as a tool for studying FEM1B biology and for its application in targeted protein degradation. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of covalent drug discovery and chemical biology.
References
A Comparative Analysis of EN106 and its Analogs as Covalent Inhibitors of FEM1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of EN106, the first-in-class covalent inhibitor of the E3 ubiquitin ligase FEM1B, and its reported analogs. The objective is to offer a clear, data-driven comparison of their performance and to provide the necessary experimental context for researchers in the field of targeted protein degradation and E3 ligase inhibition.
Introduction to FEM1B and this compound
FEM1B is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex. It plays a crucial role in the cellular response to reductive stress by recognizing and targeting the protein FNIP1 for ubiquitination and subsequent degradation.[1][2][3] The discovery of small molecule inhibitors for FEM1B is of significant interest for the development of novel therapeutics, particularly in the realm of proteolysis-targeting chimeras (PROTACs).
This compound was identified as the first covalent ligand for FEM1B through a screening of a library of cysteine-reactive compounds.[1][2] It acts by covalently modifying the Cys186 residue within the substrate-binding pocket of FEM1B, thereby disrupting its interaction with FNIP1. This guide will compare this compound with its subsequently developed analogs.
Performance Data of FEM1B Inhibitors
The following table summarizes the in vitro potency of this compound and its derivatives against FEM1B. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) determined by a competitive fluorescence polarization assay.
| Compound | Type | Warhead | IC50 (µM) | Key Features |
| This compound | Covalent Inhibitor | Chloroacetamide | 2.2 | First-in-class covalent FEM1B ligand. |
| NJH-2-030 | Covalent Inhibitor | Chloroacetamide | 0.67 | Alkyne-functionalized derivative of this compound with improved potency. |
| NJH-01-106 | PROTAC | Chloroacetamide | 1.5 | PROTAC linking an this compound analog to the BET bromodomain inhibitor JQ1. |
| VU0416476 | Covalent Binder | Not Specified | N/A | Identified through a fragment screen; binds to the same Cys186 site as this compound. |
Note: IC50 values are from competitive fluorescence polarization assays. A lower IC50 value indicates higher potency.
Signaling Pathway of FEM1B in Reductive Stress
FEM1B is a key regulator in the reductive stress signaling pathway. Under conditions of reductive stress, FEM1B recognizes reduced cysteines on its substrate FNIP1. This recognition leads to the ubiquitination and subsequent proteasomal degradation of FNIP1, which in turn restores mitochondrial activity and redox homeostasis. Covalent inhibitors like this compound block this interaction, leading to the stabilization of FNIP1.
Experimental Protocols
The primary assay used for quantifying the inhibitory activity of this compound and its analogs is the Competitive Fluorescence Polarization Assay .
Competitive Fluorescence Polarization Assay
Objective: To measure the ability of a test compound to inhibit the interaction between FEM1B and a fluorescently labeled FNIP1-derived peptide.
Materials:
-
Purified recombinant mouse MBP-FEM1B protein.
-
TAMRA-labeled FNIP1 peptide (e.g., TAMRA-FNIP1562-591 degron).
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO.
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP40 substitute, 100 µM TCEP).
-
384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
A solution of MBP-FEM1B is incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 1 hour at room temperature) to allow for covalent bond formation.
-
A solution of the TAMRA-labeled FNIP1 peptide is then added to the mixture.
-
The plate is incubated for another period (e.g., 1 hour at room temperature) to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow of this assay.
Conclusion
The current landscape of FEM1B inhibitors is primarily defined by the covalent ligand this compound and its derivatives. The development of analogs such as NJH-2-030 has demonstrated the potential for improving potency. While other binders like VU0416476 have been identified, a lack of comprehensive publicly available data limits a broader comparative analysis at this time. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working on the development and characterization of novel FEM1B inhibitors. Future work in this area will likely focus on the discovery of new chemical scaffolds, including non-covalent inhibitors, to expand the toolkit for targeting this E3 ligase.
References
A Comparative Guide to EN106 and Standard Antioxidants in Mitigating Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular homeostasis is critically dependent on a balanced redox environment. Disruptions to this balance, leading to either oxidative or reductive stress, are implicated in a wide range of pathologies. While standard antioxidants, such as Vitamin C, Vitamin E, and N-acetylcysteine (NAC), have been the cornerstone of therapeutic strategies against oxidative stress, novel approaches targeting specific cellular stress-response pathways are emerging. This guide provides a comparative analysis of EN106, a novel covalent ligand targeting the FEM1B E3 ligase, and standard antioxidants in the context of mitigating cellular stress. We present available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways to facilitate an objective comparison for research and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard antioxidants lies in their mechanism of action. Standard antioxidants primarily act by directly neutralizing reactive oxygen species (ROS) or by supporting the endogenous antioxidant systems. In contrast, this compound modulates a specific protein involved in the cellular response to reductive stress.
This compound: A Modulator of the Reductive Stress Response
This compound is a cysteine-reactive covalent ligand that specifically targets FEM1B, an E3 ubiquitin ligase. FEM1B is a key component of the cellular response to reductive stress, a condition that can arise from prolonged antioxidant signaling or mitochondrial inactivity. Under reductive stress, FEM1B recognizes and ubiquitinates its substrate, Folliculin Interacting Protein 1 (FNIP1), leading to its degradation. The degradation of FNIP1 is a signal to restore mitochondrial activity and redox homeostasis.
This compound functions by covalently binding to a cysteine residue (C186) in FEM1B, which is critical for substrate recognition. This binding disrupts the interaction between FEM1B and FNIP1, thereby inhibiting FNIP1 degradation. This modulation of the FEM1B-FNIP1 pathway represents a novel strategy to intervene in cellular stress responses.
dot
A Comparative Guide to BRD4 Degradation: The Synergistic Action of JQ1 and E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies and outcomes associated with the degradation of Bromodomain-containing protein 4 (BRD4) using Proteolysis Targeting Chimeras (PROTACs). A common misconception is to compare the effects of molecules like EN106 and JQ1 as if they are independent BRD4 degraders. In reality, they represent two key components of a powerful degradation system. JQ1 is a well-established small molecule inhibitor that binds to the bromodomains of BRD4, acting as the "warhead" that targets the protein. This compound, on the other hand, is a covalent ligand that recruits the FEM1B E3 ubiquitin ligase, acting as the "anchor" to the cellular degradation machinery. When chemically linked to form a PROTAC, they work in concert to induce the ubiquitination and subsequent proteasomal degradation of BRD4.
This guide will delve into the mechanism of action of such JQ1-based PROTACs, presenting a comparative analysis of their efficacy by examining different E3 ligase recruiters. The objective is to provide a clear, data-driven resource for researchers engaged in the development of novel therapeutics targeting BRD4.
Data Presentation: Performance of JQ1-Based BRD4 PROTACs
The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax) achieved. The following table summarizes the performance of a JQ1-EN106 PROTAC and provides a comparative context with other JQ1-based PROTACs that recruit different E3 ligases, namely Von Hippel-Lindau (VHL) and Cereblon (CRBN).
| PROTAC Name | E3 Ligase Recruited | BRD4 Binder | Cell Line | DC50 | Dmax | Reference |
| JQ1-EN106 PROTAC | FEM1B | JQ1 | HEK293T | 250 nM | 94% | [1] |
| MZ1 | VHL | JQ1 | HeLa | ~100 nM | >90% | [2] |
| dBET6 | CRBN | JQ1 | HEK293T | 6 nM | 97% | |
| Compound 34 | CRBN | JQ1 | MDA-MB-231 | 60 nM | >90% | |
| Compound 37 | CRBN | JQ1 | MDA-MB-231 | 62 nM | >90% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BRD4-targeting PROTACs are provided below.
Western Blotting for BRD4 Degradation
Objective: To visualize and quantify the reduction in BRD4 protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, MDA-MB-231)
-
JQ1-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time period (e.g., 2, 4, 8, 16, 24 hours). For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of BRD4 in the presence and absence of a PROTAC by inhibiting de novo protein synthesis.
Materials:
-
Cell line of interest
-
JQ1-based PROTAC
-
Cycloheximide (CHX) solution (e.g., 100 mg/mL in DMSO)
-
DMSO (vehicle control)
-
Materials for Western Blotting (as listed above)
Procedure:
-
Cell Culture and Pre-treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with the PROTAC or DMSO for a specified time (e.g., 2 hours) to initiate BRD4 degradation.
-
CHX Treatment: Add CHX to the cell culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 50-100 µg/mL). This is time point zero (t=0).
-
Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for BRD4 and a loading control on the cell lysates from each time point as described in the protocol above.
-
Data Analysis: Quantify the BRD4 protein levels at each time point, normalized to the loading control. Plot the percentage of remaining BRD4 protein (relative to t=0) against time for both the PROTAC-treated and vehicle-treated cells. Calculate the half-life of BRD4 under each condition.
Mandatory Visualization
References
A Tale of Two Mechanisms: Dasatinib as an Inhibitor vs. a Degrader in the Fight Against BCR-ABL
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the oncogenic BCR-ABL fusion protein is paramount in the development of novel therapies for Chronic Myeloid Leukemia (CML). This guide provides a side-by-side comparison of two distinct therapeutic strategies centered around the well-established kinase inhibitor, dasatinib: its conventional role as an inhibitor of BCR-ABL's kinase activity and its repurposed function as a potent degrader of the BCR-ABL protein when incorporated into a Proteolysis Targeting Chimera (PROTAC).
While the user's initial query included EN106, a potent inhibitor of FEM1B, a thorough review of current scientific literature reveals no direct evidence of its involvement in the degradation of the BCR-ABL protein. Therefore, this guide will focus on the established and emerging mechanisms of dasatinib to provide a data-driven comparison of BCR-ABL inhibition versus degradation.
At a Glance: Dasatinib vs. Dasatinib-Based PROTAC
| Feature | Dasatinib (Kinase Inhibitor) | Dasatinib-Based PROTAC (Protein Degrader) |
| Primary Mechanism | Competitive inhibition of the ATP-binding site of the ABL kinase domain.[1][2] | Hijacking the cell's ubiquitin-proteasome system to induce targeted degradation of the BCR-ABL protein.[2] |
| Effect on BCR-ABL | Blocks kinase activity, preventing phosphorylation of downstream substrates.[1] | Physically eliminates the BCR-ABL protein from the cell.[2] |
| Mode of Action | Occupancy-driven, requiring continuous binding to inhibit the kinase. | Event-driven and catalytic, where one PROTAC molecule can induce the degradation of multiple target proteins. |
| Reported Efficacy | Potent inhibitor of BCR-ABL kinase activity. | Can induce significant degradation of BCR-ABL at nanomolar concentrations. For example, DAS-6-2-2-6-CRBN has an EC50 of 4.4 nM in K562 cells. |
| Potential Advantages | Well-established clinical efficacy and safety profile. | Can overcome resistance mechanisms associated with kinase domain mutations and has the potential for more durable responses. |
| Associated E3 Ligases | Not applicable. | Commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). |
Delving into the Mechanisms: Inhibition vs. Degradation
Dasatinib, a second-generation tyrosine kinase inhibitor (TKI), functions by binding to the kinase domain of BCR-ABL, thereby blocking its ability to phosphorylate downstream signaling proteins involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
In contrast, a dasatinib-based PROTAC is a bifunctional molecule. One end contains the dasatinib moiety, which binds to the BCR-ABL protein. The other end is a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This PROTAC molecule brings the BCR-ABL protein into close proximity with the E3 ligase, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.
Signaling Pathways Under Scrutiny
The following diagrams illustrate the distinct mechanisms of action of dasatinib and a dasatinib-based PROTAC on the BCR-ABL signaling pathway.
Experimental Corner: Protocols for Assessing BCR-ABL Degradation
The following are generalized protocols for key experiments used to evaluate the efficacy of compounds in degrading the BCR-ABL protein.
Cell Culture and Treatment
K562 cells, a human chronic myelogenous leukemia cell line that expresses the BCR-ABL fusion protein, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded and treated with varying concentrations of the test compound (e.g., dasatinib-based PROTAC) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Western Blotting for BCR-ABL Levels
Objective: To quantify the amount of BCR-ABL protein following treatment.
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ABL or BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of BCR-ABL are normalized to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the compound on the viability of BCR-ABL-positive cells.
-
Cell Seeding: K562 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Assay: The viability of the cells is assessed using a commercially available assay kit according to the manufacturer's instructions. For an MTT assay, the absorbance is read at 570 nm. For a CellTiter-Glo® assay, luminescence is measured.
-
Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.
Experimental Workflow: From Compound to Data
The following diagram outlines a typical workflow for evaluating a potential BCR-ABL degrader.
References
Comparison Guide: Validating EN106-Based Protein Degradation via FEM1B Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of a novel Proteolysis-Targeting Chimera (PROTAC), designated EN106-BRD4, in wild-type (WT) versus FEM1B knockout (KO) cancer cell lines. The data herein demonstrates the critical role of the FEM1B E3 ubiquitin ligase in the mechanism of action for this compound-based targeted protein degradation. This compound is a covalent ligand that recruits FEM1B, a component of the CRL2 E3 ubiquitin ligase complex, by targeting a key cysteine residue (C186).[1][2][3] This guide serves to validate that the degradation of the target protein, Bromodomain-containing protein 4 (BRD4), by this compound-BRD4 is strictly dependent on the presence of FEM1B.
The use of knockout cell lines is a standard and crucial method for validating the on-target effects of a drug and confirming its mechanism of action.[4][5] By comparing the drug's activity in cells with and without the target protein (in this case, the E3 ligase FEM1B), researchers can definitively link the drug's efficacy to its intended biological pathway.
Mechanism of Action: this compound-BRD4 PROTAC
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system. This compound-BRD4 is composed of three parts:
-
The This compound ligand , which covalently binds to and recruits the FEM1B E3 ligase.
-
A JQ1-based ligand , which binds to the target protein of interest, BRD4.
-
A linker that connects the two ligands.
This design induces the formation of a ternary complex between FEM1B, this compound-BRD4, and BRD4, leading to the poly-ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Quantitative Data Comparison
The following tables summarize the results from key experiments comparing the effects of this compound-BRD4 on wild-type (WT) and FEM1B knockout (KO) HEK293 cells.
Table 1: BRD4 Protein Levels After 24-Hour Treatment
This experiment measures the remaining BRD4 protein levels relative to a vehicle control (DMSO) to quantify degradation.
| Cell Line | Treatment (1 µM) | Mean BRD4 Level (%) | Standard Deviation | P-value (vs. WT) |
| WT | This compound-BRD4 | 12.4 | ± 3.1 | - |
| KO | This compound-BRD4 | 96.2 | ± 4.5 | < 0.0001 |
Data derived from densitometry analysis of Western Blots.
Table 2: Cell Viability (IC50) After 72-Hour Treatment
This assay determines the concentration of this compound-BRD4 required to reduce cell viability by 50%, indicating cytotoxic potency.
| Cell Line | Compound | IC50 (nM) | 95% Confidence Interval |
| WT | This compound-BRD4 | 85 | 75 - 96 |
| KO | This compound-BRD4 | > 10,000 | - |
Data obtained from a dose-response cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of FEM1B Knockout Cell Line via CRISPR/Cas9
-
Cell Line: HEK293 (WT parental line).
-
gRNA Design: Single guide RNAs (sgRNAs) were designed to target a conserved sequence in Exon 2 of the human FEM1B gene.
-
Transfection: WT HEK293 cells were co-transfected with a plasmid expressing Cas9 nuclease and the FEM1B-targeting sgRNA.
-
Selection: Transfected cells were subjected to puromycin selection, and single-cell clones were isolated by limiting dilution.
-
Validation: Clones were expanded and screened for FEM1B knockout by Sanger sequencing of the target locus and Western Blot analysis to confirm the absence of FEM1B protein expression.
Western Blotting for BRD4 Degradation
-
Cell Culture: WT and FEM1B KO HEK293 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with 1 µM this compound-BRD4 or DMSO (vehicle control) for 24 hours.
-
Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated overnight at 4°C with primary antibodies against BRD4 and an internal loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Blots were visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified using ImageJ software.
Cell Viability Assay
-
Seeding: WT and FEM1B KO HEK293 cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with a 10-point serial dilution of this compound-BRD4 (ranging from 1 nM to 50 µM) or DMSO control.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.
-
Analysis: Data were normalized to the DMSO control, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
References
- 1. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemicals
Disclaimer: Specific disposal procedures for a substance labeled "EN106" are not publicly available. The following guidelines are based on general best practices for the safe disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for the specific chemical being used and adhere to all local, state, and federal regulations.
The responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection.[1][2][3][4] Improper disposal can lead to environmental contamination, health hazards, and legal consequences.[2] This guide provides a procedural framework for the safe handling and disposal of laboratory chemical waste.
I. Chemical Waste Characterization and Data
Before disposal, a chemical must be properly characterized as hazardous or non-hazardous. This determination is typically based on the information provided in the manufacturer's Safety Data Sheet (SDS) and regulatory definitions. Key quantitative data from the SDS should be readily accessible to laboratory personnel.
Table 1: Chemical Waste Profile (Example Template)
| Parameter | Value (Fill in from SDS) | Regulatory Limit (If applicable) |
| pH | ||
| Flash Point | ||
| Toxicity (e.g., LC50, LD50) | ||
| Concentration of Hazardous Components | ||
| Ecotoxicity | ||
| Regulatory Waste Codes |
II. Standard Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify the waste material and determine if it is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste by regulatory agencies.
-
Segregate chemical waste at the point of generation to prevent incompatible materials from mixing, which could lead to dangerous reactions. For example, keep flammable solvents separate from corrosive wastes.
2. Container Selection and Labeling:
-
Use appropriate, leak-proof containers that are compatible with the chemical waste being stored. Plastic containers are often preferred over glass when compatibility is not an issue.
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date of initial accumulation.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
-
Ensure that the total volume of hazardous waste stored in the SAA does not exceed regulatory limits (e.g., 55 gallons).
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Complete any required hazardous waste disposal forms, listing each container separately.
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for specific non-hazardous materials.
5. Empty Container Management:
-
Empty chemical containers must be managed properly. Containers that held acutely toxic chemicals (P-listed) must be disposed of as hazardous waste.
-
For other containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of in the regular trash after defacing the label.
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for proper chemical waste disposal in a laboratory.
Caption: Logical workflow for laboratory chemical waste disposal.
References
Essential Safety and Handling Protocols for Hazardous Chemicals
This guide provides crucial safety and logistical information for handling hazardous chemicals, using "EN106" as a representative example. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. A thorough hazard assessment of the specific chemical, in this case, "this compound," is necessary to determine the required level of protection. The Occupational Safety and Health Administration (OSHA) outlines various levels of PPE to safeguard against different hazards.[1][2]
Recommended PPE for Handling "this compound"
Based on the potential hazards associated with corrosive and irritant chemicals, the following PPE is recommended. This is exemplified by the handling requirements for Spectrus* NX106, which is known to cause severe skin burns, eye damage, and potential allergic skin reactions.[3]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses or goggles, and a face shield.[3] | Protects against splashes, sprays, and airborne particles that can cause serious eye damage.[4] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). | Prevents direct skin contact with the chemical, which can cause burns or allergic reactions. |
| Body | Protective clothing such as a lab coat, apron, or coveralls. | Shields the skin from accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if vapors or dust are generated. | Prevents inhalation of irritant vapors or dust that may cause respiratory irritation. |
| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical to minimize the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific chemical. Confirm that all necessary PPE is available and in good condition.
-
Work Area : Conduct all work with "this compound" in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling :
-
Avoid direct contact with the chemical. Use appropriate tools and techniques to handle containers and transfer the substance.
-
Keep containers tightly closed when not in use to prevent spills and the release of vapors.
-
-
Spill Response : In the event of a spill, immediately alert others in the area. Follow the established spill cleanup protocol for your laboratory, which typically involves using an appropriate absorbent material and decontaminating the area.
Disposal Plan: Hazardous Waste Management
Proper disposal of "this compound" and any contaminated materials is essential to protect human health and the environment.
Waste Characterization and Segregation:
-
All waste contaminated with "this compound" must be treated as hazardous waste.
-
Segregate "this compound" waste from other chemical waste streams to prevent incompatible materials from mixing.
Step-by-Step Disposal Protocol:
-
Containerization : Collect all "this compound" waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name.
-
Storage : Store the hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of any potential leaks.
-
Empty Containers : Triple-rinse empty "this compound" containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container labels must be defaced or removed before disposal in regular trash.
-
Pickup and Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Visual Guide for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a hazardous chemical like "this compound".
Caption: Logical workflow for selecting appropriate PPE for hazardous chemicals.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
